molecular formula C43H32O20 B047676 Theaflavin 3,3'-digallate CAS No. 30462-35-2

Theaflavin 3,3'-digallate

カタログ番号: B047676
CAS番号: 30462-35-2
分子量: 868.7 g/mol
InChIキー: ZEASWHWETFMWCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyloxy)-3,4-dihydro-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5-oxo-5H-benzo[7]annulen-8-yl}-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate is a catechin.

特性

IUPAC Name

[2-[1-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEASWHWETFMWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H32O20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Theaflavin 3,3'-digallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30462-35-2
Record name Theaflavin 3,3'-digallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226 - 230 °C
Record name Theaflavin 3,3'-digallate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Theaflavin 3,3'-digallate: A Multifaceted Inhibitor of Cancer Cell Proliferation and Survival

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Mechanism of Action

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has garnered significant attention within the scientific community for its potent anti-cancer properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms through which TF3 exerts its effects on cancer cells. This guide will delve into the signaling pathways modulated by TF3, its impact on apoptosis, cell cycle progression, and angiogenesis, supported by quantitative data and detailed experimental methodologies.

Core Mechanisms of Action

TF3's anti-cancer activity is not mediated by a single pathway but rather through a multi-pronged attack on key cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.

Induction of Apoptosis

TF3 has been demonstrated to induce programmed cell death in a variety of cancer cell lines through both intrinsic and extrinsic apoptotic pathways.[2][3]

  • Intrinsic Pathway: TF3 modulates the expression of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic proteins (Bax, Bad) to anti-apoptotic proteins (Bcl-xL).[2] This shift in balance disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol.[3][4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3]

  • Extrinsic Pathway: TF3 can also initiate apoptosis through the death receptor pathway. It has been shown to upregulate the expression of Death Receptor 5 (DR5) and the Fas-associated death domain (FADD), leading to the activation of caspase-8.[2] Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway to execute apoptosis.[1]

The culmination of these events is a significant increase in caspase-3/7 activity in cancer cells treated with TF3.[2]

Cell Cycle Arrest

TF3 effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and G0/G1 phases, depending on the cancer cell type.[2][4]

  • G2/M Phase Arrest: In cisplatin-resistant ovarian cancer cells (A2780/CP70), TF3 induces G2 phase arrest by significantly decreasing the expression of cyclin B1.[2] Cyclin B1 is a crucial regulatory protein for the G2/M transition, and its downregulation prevents cells from entering mitosis.

  • G0/G1 Phase Arrest: In human osteosarcoma cell lines (MG63 and HOS), TF3 has been shown to cause G0/G1 cell cycle arrest.[4] This is associated with a decrease in the expression of proteins that drive the G1 to S phase transition.

Anti-Angiogenic Effects

Tumor growth and metastasis are heavily reliant on the formation of new blood vessels, a process known as angiogenesis. TF3 has been shown to be a potent inhibitor of tumor-induced angiogenesis.[5][6] This effect is primarily achieved by downregulating the expression of two key pro-angiogenic factors:

  • Hypoxia-Inducible Factor 1α (HIF-1α): A key transcription factor that regulates the expression of genes involved in angiogenesis in response to low oxygen levels (hypoxia) within the tumor microenvironment.[5][7]

  • Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that stimulates the formation of blood vessels.[5][6]

TF3 achieves this downregulation by inactivating the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways and by suppressing the cleavage of Notch-1, all of which are upstream regulators of HIF-1α and VEGF.[5][7]

Signaling Pathways Modulated by this compound

The diverse anti-cancer effects of TF3 are a result of its ability to modulate multiple intracellular signaling pathways.

Akt/MDM2/p53 Signaling Pathway

In cisplatin-resistant ovarian cancer cells, TF3 has been shown to upregulate the tumor suppressor protein p53 by targeting the Akt/MDM2 pathway.[2][8] TF3 inhibits the activity of Akt, a kinase that normally phosphorylates and activates MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting Akt, TF3 prevents the activation of MDM2, leading to the accumulation of p53.[2] Elevated p53 levels then transcriptionally activate genes involved in apoptosis and cell cycle arrest.[2][8]

Akt_MDM2_p53_Pathway TF3 This compound Akt Akt TF3->Akt MDM2 MDM2 Akt->MDM2 p53 p53 MDM2->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G2 Cell Cycle Arrest p53->CellCycleArrest

Akt/MDM2/p53 Pathway Modulation by TF3.

Caspase-Mediated Apoptotic Pathway

TF3 triggers apoptosis in osteosarcoma cells by activating the caspase cascade.[3] It upregulates the expression of pro-apoptotic proteins Bax and Bak1, leading to the release of cytochrome c from the mitochondria.[3] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[3]

Caspase_Pathway TF3 This compound Bax_Bak1 Bax, Bak1 TF3->Bax_Bak1 Mcl1_Survivin Mcl-1, Survivin TF3->Mcl1_Survivin Cytochrome_c Cytochrome c release Bax_Bak1->Cytochrome_c Caspase9 Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

TF3-induced Caspase-Mediated Apoptosis.

Anti-Angiogenic Signaling Pathways

TF3 inhibits angiogenesis by targeting the Akt and Notch-1 signaling pathways in human ovarian carcinoma cells.[5][7] It inactivates the Akt/mTOR/p70S6K/4E-BP1 and Akt/c-Myc pathways and suppresses Notch-1 cleavage, leading to decreased expression of c-Myc, HIF-1α, and VEGF.[5][7]

Anti_Angiogenic_Pathway TF3 This compound Akt Akt TF3->Akt Notch1 Notch-1 TF3->Notch1 mTOR mTOR/p70S6K/4E-BP1 Akt->mTOR cMyc c-Myc Akt->cMyc Notch1->cMyc HIF1a HIF-1α mTOR->HIF1a cMyc->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Anti-Angiogenic Signaling Pathways Targeted by TF3.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of TF3 on cancer cells.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A2780/CP70Cisplatin-Resistant Ovarian Cancer23.81[2][8]
IOSE-364Normal Ovarian Epithelial59.58[2][8]
OVCAR-3Ovarian Carcinoma>15 (weak inhibition)[6]
A431Epidermoid Carcinoma18[1]
HCT116Colon Carcinoma17.26[9]
HCT116 (pre-treated TF3)Colon Carcinoma8.98[9]

Table 2: Effect of this compound on Cell Cycle Distribution in A2780/CP70 Cells

TreatmentG2 Phase Percentage IncreaseReference
20 µM TF3 for 24h21.78%[2]

Table 3: Effect of this compound on Caspase Activity

Cell LineTreatmentFold Increase in Caspase-3/7 ActivityReference
A2780/CP70TF3 (concentration not specified)2.19[2]
IOSE-364TF3 (concentration not specified)1.20[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of TF3.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cells (e.g., A2780/CP70, IOSE-364) are seeded in 96-well plates at a density of 1x10^4 cells/well and incubated overnight.[2]

    • The cells are then treated with varying concentrations of TF3 (e.g., 0-50 µM) for a specified period (e.g., 24 hours).[2]

    • After treatment, the medium is removed, and MTT solution is added to each well and incubated.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[10]

    • Cell viability is expressed as a percentage of the untreated control.

MTT Assay Workflow.

Apoptosis Assay (Caspase-Glo 3/7 Assay)
  • Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which is cleaved by active caspases to produce a luminescent signal.

  • Methodology:

    • Cells are seeded in 96-well plates (1x10^4 cells/well) and incubated overnight.[2]

    • Cells are treated with TF3 (e.g., 0-20 µM) for 24 hours.[2]

    • After treatment, Caspase-Glo 3/7 Reagent is added to each well, mixed, and incubated at room temperature for 1 hour.[2]

    • Luminescence is measured using a microplate reader.

    • Caspase-3/7 activity is normalized to total protein levels and expressed as a percentage of the untreated control.[2]

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA.

  • Methodology:

    • Cells are treated with TF3 for a specific duration.

    • Cells are harvested, washed, and fixed in ethanol.

    • The fixed cells are then treated with RNase to remove RNA and stained with a fluorescent dye such as propidium iodide (PI).

    • The DNA content of individual cells is then analyzed using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle is determined from the resulting DNA histogram.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

  • Methodology:

    • Cells are treated with TF3 and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific to the target protein (e.g., p53, cyclin B1, Bax, Bcl-xL).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized by adding a chemiluminescent substrate and detecting the emitted light.

Inhibition of Metastasis

Recent studies have also highlighted the potential of TF3 to inhibit cancer metastasis, a critical step in cancer progression. In human melanoma cells, TF3 has been shown to significantly inhibit cell migration and invasion.[11] It also suppresses the formation of tumor spheres, a characteristic of cancer stem cells which are thought to drive metastasis.[11] Furthermore, TF3 downregulates the expression of key markers associated with cancer stemness and drug resistance, including ABCB1, ABCG2, CD44, and CXCR4.[11]

Conclusion

This compound exhibits a remarkable and multifaceted mechanism of action against cancer cells. By simultaneously inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis through the modulation of critical signaling pathways, TF3 presents itself as a promising candidate for further investigation in cancer therapy and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this potent black tea polyphenol.

References

Theaflavin 3,3'-Digallate: A Comprehensive Technical Guide on Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TFDG), a prominent bioactive polyphenol in black tea, is the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] TFDG is formed during the enzymatic oxidation of catechins in the fermentation process of black tea leaves.[3] Despite its promising in vitro bioactivities, the therapeutic application of TFDG is largely influenced by its bioavailability and metabolic fate in vivo. This technical guide provides an in-depth analysis of the current scientific understanding of the absorption, distribution, metabolism, and excretion of TFDG, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Bioavailability of this compound

The systemic bioavailability of TFDG is generally considered to be low.[4][5][6] Studies indicate that TFDG is poorly absorbed in the small intestine.[3][5][6] This limited absorption is a critical factor for researchers and drug development professionals to consider when evaluating its therapeutic potential.

In Vitro Permeability Studies

In vitro models, such as the Caco-2 cell monolayer, are commonly used to assess the intestinal permeability of compounds. These studies have consistently demonstrated the poor absorptive transport of TFDG.

CompoundApparent Permeability (Papp) (cm/s)Efflux RatioCell ModelReference
This compound (TFDG)3.64 x 10⁻⁷>1.24Caco-2[7][8]

Table 1: In vitro permeability of this compound across Caco-2 cell monolayers. The low Papp value suggests extremely poor bioavailability.[8][9] The efflux ratio being greater than 1.24 indicates that TFDG is subject to active efflux back into the intestinal lumen, further limiting its absorption.[7][8] Efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) have been implicated in this process.[7]

In Vivo Pharmacokinetic Studies in Animal Models

Animal studies provide valuable insights into the in vivo pharmacokinetics of TFDG. A study in mice using radiolabeled TFDG (¹²⁵I-TFDG) offered a detailed look at its distribution and elimination.

ParameterIntravenous (5 mg/kg)Oral (500 mg/kg)Animal ModelReference
Cmax -Achieved at 6 h post-dosingMice[10][11]
AUC₀-∞ -504.92 µg·min/LMice[10][11]
Major Organ of Recovery Kidney (42%)Liver (0.07%)Mice[10][11]

Table 2: Pharmacokinetic parameters of ¹²⁵I-labeled this compound in mice. The study revealed that after oral administration, the maximum plasma concentration (Cmax) was reached at 6 hours.[10][11] Interestingly, the area under the curve (AUC), which represents total drug exposure, was 20-fold higher after oral administration compared to intravenous dosing, though this is likely due to the significantly higher oral dose.[10] The primary organ for recovery after intravenous administration was the kidney, while for oral administration, it was the liver.[10][11] It was also noted that TFDG showed better absorption when administered as part of a black tea extract (BTE) compared to its pure form.[10]

Metabolism of this compound

Given its low absorption in the upper gastrointestinal tract, a significant portion of ingested TFDG reaches the large intestine, where it is extensively metabolized by the gut microbiota.[3][4][5] This microbial biotransformation is crucial for the generation of smaller, potentially more bioavailable metabolites that may contribute to the overall biological effects of black tea consumption.[4][12]

Microbial Metabolism in the Gut

The primary metabolic pathway for TFDG in the gut is degalloylation, the cleavage of its galloyl groups.[4][5] This process is carried out by gut bacteria, including strains like Lactobacillus plantarum and Bacillus subtilis.[4]

Identified Microbial Metabolites of this compound:

MetaboliteDescriptionReference
Theaflavin (TF)Formed by the removal of both galloyl groups.[1][4][5]
Theaflavin-3-gallate (TF3G)Formed by the removal of one galloyl group.[1][4][5]
Theaflavin-3'-gallate (TF3'G)Formed by the removal of one galloyl group.[1][4][5]
Gallic Acid (GA)Released upon cleavage of the galloyl moiety.[1][4][5]
Pyrogallol (PG)A further metabolite of gallic acid.[4][5]
TheanaphthoquinoneA unique metabolite formed from TFDG.[3][13][14][15]
5-(3′,4′-dihydroxyphenyl)-γ-valerolactoneA smaller phenolic compound.[3][5]
3-(3′,4′-dihydroxyphenyl)propionic acidA smaller phenolic compound.[3][5]
Phenylacetic acidA smaller phenolic compound.[5]
4-hydroxybenzoic acidA smaller phenolic compound.[5]

Table 3: Major microbial metabolites of this compound identified in in vitro and in vivo studies.

An in vitro fermentation study with human fecal microbiota showed that TFDG was more slowly degraded compared to epigallocatechin gallate (EGCG).[3][5][6] While monogallates and theaflavin were detected, a more abundant and unique metabolite, theanaphthoquinone, was identified, with its concentration peaking at 36 hours, corresponding to 32% of the initial TFDG amount.[5]

Phase II Metabolism

In addition to microbial metabolism, TFDG and its metabolites can undergo Phase II metabolism, which involves conjugation reactions to increase their water solubility and facilitate excretion. Glucuronidated and sulfated metabolites of TFDG, theaflavin-3-gallate, and theaflavin-3'-gallate have been identified as minor fecal metabolites in mice.[1]

Experimental Protocols

In Vitro Fecal Fermentation of TFDG
  • Objective: To identify the microbial metabolites of TFDG.

  • Methodology:

    • Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are collected and homogenized in a pre-reduced anaerobic buffer.

    • Incubation: The fecal slurry is incubated anaerobically at 37°C. TFDG is added to the slurry, and samples are collected at various time points (e.g., 0, 2, 6, 12, 24, 36, and 48 hours).[3]

    • Sample Processing: The fermentation is stopped by adding a solvent like acetonitrile. The samples are then centrifuged, and the supernatant is collected for analysis.[3]

    • Analytical Method: The identification and quantification of TFDG and its metabolites are performed using Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-MS).[3][14] The mobile phase typically consists of an acidic aqueous solution and an organic solvent like acetonitrile, run on a gradient.[3]

In Vivo Pharmacokinetic Study in Mice
  • Objective: To determine the biodistribution and pharmacokinetics of TFDG.

  • Methodology:

    • Radiolabeling: TFDG is radiolabeled, for example, with ¹²⁵I using the chloramine T method.[10]

    • Animal Model: Swiss albino mice are used.

    • Administration: The radiolabeled TFDG is administered either intravenously (e.g., 5 mg/kg) or orally (e.g., 500 mg/kg), either as a pure compound or within a black tea extract.[11]

    • Sample Collection: Blood and various organs (liver, kidney, spleen, lung, heart) are collected at different time points post-administration.[10]

    • Quantification: The amount of radioactivity in plasma and tissue homogenates is measured using a gamma counter to determine the concentration of TFDG and its metabolites.[11]

    • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.[11]

Signaling Pathways Modulated by this compound

TFDG has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, angiogenesis, and inflammation. Understanding these interactions is crucial for elucidating its mechanisms of action.

Akt and Notch-1 Pathways in Angiogenesis

In human ovarian carcinoma OVCAR-3 cells, TFDG has been found to decrease angiogenesis by inhibiting the Akt and Notch-1 signaling pathways.[2] This suggests a potential anti-cancer mechanism by restricting tumor blood supply.

Akt_Notch1_Pathway TFDG This compound Akt Akt TFDG->Akt Notch1 Notch-1 TFDG->Notch1 Angiogenesis Angiogenesis Akt->Angiogenesis Notch1->Angiogenesis

Caption: TFDG inhibits angiogenesis by suppressing the Akt and Notch-1 pathways.

PDGFRβ Pathway in Vascular Smooth Muscle Cells

TFDG can inhibit neointima formation, a key process in atherosclerosis, by suppressing the Platelet-Derived Growth Factor Receptor β (PDGFRβ) pathway in vascular smooth muscle cells.[16] This highlights its potential role in cardiovascular health.

PDGFRB_Pathway TFDG This compound PDGFRB PDGFRβ TFDG->PDGFRB PDGF_BB PDGF-BB PDGF_BB->PDGFRB Downstream Downstream Signaling (e.g., PLCγ, Src, AKT, mTOR, JNK, ERK1/2, P38) PDGFRB->Downstream VSMC_Proliferation VSMC Proliferation & Migration Downstream->VSMC_Proliferation Neointima Neointima Formation VSMC_Proliferation->Neointima

Caption: TFDG inhibits neointima formation by suppressing the PDGFRβ pathway.

CaN-NFAT Signal Pathway in Cardiac Hypertrophy

In a model of pathological cardiac hypertrophy, TFDG was shown to prevent the condition by inhibiting the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway.[17] This suggests a cardioprotective effect.

CaN_NFAT_Pathway TFDG This compound IntracellularCa2 Intracellular Ca²⁺ TFDG->IntracellularCa2 AngiotensinII Angiotensin II AngiotensinII->IntracellularCa2 CaN Calcineurin (CaN) IntracellularCa2->CaN NFATc3_P p-NFATc3 CaN->NFATc3_P dephosphorylates NFATc3 NFATc3 NFATc3_P->NFATc3 FetalGene Fetal Gene Expression NFATc3->FetalGene PCH Pathological Cardiac Hypertrophy FetalGene->PCH

Caption: TFDG prevents pathological cardiac hypertrophy via the CaN-NFAT pathway.

EGFR Signaling Pathway

TFDG has been demonstrated to induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[18] This provides another potential mechanism for its anti-cancer activity.

EGFR_Pathway TFDG This compound EGFR EGFR TFDG->EGFR down-regulates EGF EGF EGF->EGFR Downstream_EGFR Downstream Signaling (e.g., ERKs) EGFR->Downstream_EGFR Cell_Transformation Anchorage-Independent Cell Transformation Downstream_EGFR->Cell_Transformation

Caption: TFDG inhibits EGFR signaling and cell transformation.

Conclusion

This compound exhibits poor systemic bioavailability due to limited intestinal absorption and significant efflux. The majority of ingested TFDG is metabolized by the gut microbiota into a variety of smaller phenolic compounds. These metabolites, along with the parent compound, are thought to contribute to the observed health benefits associated with black tea consumption. For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of TFDG. Future research should focus on strategies to enhance its bioavailability, such as novel delivery systems, and further elucidate the specific biological activities of its microbial metabolites. A deeper understanding of how TFDG and its metabolites interact with key signaling pathways will be instrumental in harnessing its full therapeutic potential.

References

The Antioxidant Profile of Theaflavin 3,3'-digallate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol in black tea, exhibits significant antioxidant properties with potential therapeutic applications. This technical guide provides a comprehensive overview of its in vitro antioxidant activities, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

In Vitro Antioxidant Activity: A Quantitative Perspective

This compound demonstrates potent antioxidant effects across a range of in vitro assays. Its efficacy is often compared to other theaflavin derivatives and well-known antioxidants like epigallocatechin gallate (EGCG). The antioxidant activity of theaflavins is attributed to their ability to scavenge free radicals and chelate metal ions, a property conferred by the hydroxyl groups on their core structure and galloyl moieties.[1]

Table 1: Radical Scavenging Activity of this compound and Related Compounds

CompoundAssayIC50 (µmol/L)Source
This compound (TF3)Hydroxyl Radical (·OH) ScavengingMost effective scavenger among theaflavins[2]
This compound (TF3)Hydrogen Peroxide (H₂O₂) Scavenging0.39[2]
This compound (TF3)Superoxide Radical ScavengingLess effective than Theaflavin (TF1) and monogallates[2]
Theaflavin (TF1)Superoxide Radical Scavenging14.50[2]
Theaflavin-3-gallate (TF2A)Superoxide Radical Scavenging~18.6 - 26.7[2]
Theaflavin-3'-gallate (TF2B)Superoxide Radical Scavenging~18.6 - 26.7[2]
Epigallocatechin gallate (EGCG)Superoxide Radical Scavenging45.80[2]
This compound (TF3)DPPH Radical ScavengingHighest activity among theaflavins[3]

Note: IC50 represents the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Studies have shown that the galloyl group is crucial for the antioxidant and anticancer activities of theaflavins.[4] In a DNA damage protective assay, TF3 was found to be a more potent antioxidant than theaflavin (TF1), effectively scavenging hydrogen peroxide and hydroxyl radicals.[4]

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound exerts its antioxidant effects within cellular environments through the modulation of key signaling pathways and by influencing intracellular antioxidant defense systems.

Modulation of Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, TF3 has been shown to activate the Nrf2 signaling pathway.[5][6] This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), which play a vital role in cellular defense against oxidative damage.[5]

In chondrocytes treated with interleukin-1β (IL-1β), a pro-inflammatory cytokine that induces oxidative stress, TF3 treatment assisted in scavenging reactive oxygen species (ROS) and reduced their accumulation.[5] This effect was linked to the activation of the Nrf2/HO-1 signaling pathway.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TF3 This compound Keap1 Keap1 TF3->Keap1 promotes dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 activates transcription Antioxidant_Enzymes Other Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection & Oxidative Stress Reduction HO1->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound mediated activation of the Nrf2/ARE signaling pathway.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of this pathway, leading to the production of pro-inflammatory cytokines. This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[7][8] This inhibition is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] By blocking NF-κB activation, TF3 can suppress the expression of downstream inflammatory mediators, thereby mitigating inflammation-associated oxidative stress.[5][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKK Inflammatory_Stimuli->IKK activates TF3 This compound TF3->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB p_IkBa p-IκBα Gene_Transcription Pro-inflammatory Gene Transcription NFkB->Gene_Transcription translocates to nucleus and initiates transcription Proteasome Proteasome p_IkBa->Proteasome degradation CAA_Workflow Start Start: Confluent HepG2 cells in 96-well plate Wash1 Wash cells 3x with DPBS/HBSS Start->Wash1 Incubate Incubate with DCFH-DA and TF3/Standard (1 hr, 37°C) Wash1->Incubate Wash2 Wash cells 3x with DPBS/HBSS Incubate->Wash2 Add_Initiator Add Free Radical Initiator (e.g., ABAP) Wash2->Add_Initiator Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 538nm) for 60 min at 37°C Add_Initiator->Measure_Fluorescence Analyze Calculate CAA value (based on AUC) Measure_Fluorescence->Analyze End End Analyze->End

References

Theaflavin 3,3'-digallate: A Deep Dive into its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Theaflavin 3,3'-digallate (TFDG), a prominent polyphenol found in black tea, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the core anti-inflammatory effects of TFDG, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel anti-inflammatory therapeutic agents.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The central mechanisms of action involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. TFDG has been shown to be a potent inhibitor of this pathway.[1][2] Its inhibitory action is multifaceted, targeting several key steps in the activation cascade. TFDG blocks the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By preventing IκBα phosphorylation and subsequent degradation, TFDG effectively halts the nuclear translocation of the active NF-κB p65 and p50 subunits.[1][2] This blockade of NF-κB nuclear accumulation prevents the transcription of its target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1]

dot

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Phosphorylated IκBα Phosphorylated IκBα TFDG TFDG TFDG->IKK Inhibition Ubiquitination & Degradation Ubiquitination & Degradation Phosphorylated IκBα->Ubiquitination & Degradation Active NF-κB Active NF-κB Ubiquitination & Degradation->Active NF-κB Release DNA DNA Active NF-κB->DNA Nuclear Translocation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription Induces

Caption: TFDG inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response. TFDG has been demonstrated to suppress the phosphorylation of JNK and p38 MAPK in macrophages stimulated with lipopolysaccharide (LPS).[3] By inhibiting the activation of these key kinases, TFDG can downregulate the expression of downstream inflammatory mediators.

dot

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 Upstream Kinases Upstream Kinases TLR4->Upstream Kinases Activation p38 p38 Upstream Kinases->p38 Phosphorylation JNK JNK Upstream Kinases->JNK Phosphorylation ERK ERK Upstream Kinases->ERK Phosphorylation Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) p38->Transcription Factors (e.g., AP-1) JNK->Transcription Factors (e.g., AP-1) ERK->Transcription Factors (e.g., AP-1) TFDG TFDG TFDG->Upstream Kinases Inhibition Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression

Caption: TFDG modulates the MAPK signaling pathway.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent inhibitory effects of TFDG on key inflammatory markers.

In Vitro Inhibition of Pro-inflammatory Mediators
TargetCell LineInducerTFDG Concentration% Inhibition / EffectReference
Nitric Oxide (NO) RAW 264.7 macrophagesLPS50 µM82.4% inhibition of NO synthesis[4]
iNOS protein RAW 264.7 macrophagesLPSNot specifiedStronger inhibition than EGCG[2]
iNOS mRNA RAW 264.7 macrophagesLPSNot specifiedSignificantly reduced[2]
COX-2 HCT116 cells-Not specifiedDecreased expression[5]
TNF-α mRNA PMA-primed U937 and RAW 264.7 cellsLPS (100 ng/mL)6.25-50 µMDose-dependent decrease[6]
IL-1β mRNA PMA-primed U937 and RAW 264.7 cellsLPS (100 ng/mL)6.25-50 µMDose-dependent decrease[6]
IL-6 mRNA PMA-primed U937 and RAW 264.7 cellsLPS (100 ng/mL)6.25-50 µMDose-dependent decrease[6]
IL-6 Secretion ChondrocytesIL-1β20 µM and 40 µMSignificant downregulation[7]
TNF-α Secretion ChondrocytesIL-1β20 µM and 40 µMSignificant downregulation[7]
PGE2 Secretion ChondrocytesIL-1β20 µM and 40 µMSignificant downregulation[7]
In Vivo Anti-inflammatory Effects
Animal ModelDisease ModelTFDG DosageKey FindingsReference
MiceCollagen-Induced Arthritis (CIA)1 mg/kg and 10 mg/kg (i.p.)Reduced arthritis score and incidence; decreased synovial IL-1β, TNF-α, and IL-6.[8][9]
MiceLPS-induced Acute Lung Injury (ALI)Not specifiedAttenuated the severity of ALI.[10]
MiceOvariectomized (OVX) - induced osteoporosisNot specifiedReduced serum TNF-α, IL-1β, and IL-6; increased serum IL-10.[11]
MiceTNBS-induced colitis5 mg/kg (oral)Significantly improved colitis; decreased colonic TNF-α, IL-12, IFN-γ, and iNOS.[12]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line U937 (differentiated with phorbol myristate acetate, PMA) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of TFDG for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL).

Quantification of Pro-inflammatory Cytokines

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Plate Coating: 96-well plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample Incubation: Cell culture supernatants or serum samples, along with a serial dilution of the recombinant cytokine standard, are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated for 1-2 hours.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • Reaction Stoppage and Reading: The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is measured at 450 nm using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[13][14][15]

Quantitative Real-Time PCR (qRT-PCR):

  • RNA Extraction: Total RNA is isolated from treated cells using a suitable kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • PCR Amplification: The cDNA is then used as a template for real-time PCR amplification with gene-specific primers for the target cytokines (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. A fluorescent dye like SYBR Green is used to detect the amplification in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.[1][16][17][18]

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of the target signaling proteins (e.g., p-p38, p38, p-JNK, JNK, p-ERK, ERK, p-IκBα, IκBα).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels.[19][20][21][22]

dot

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Analysis Cell Culture Cell Culture TFDG Treatment & LPS Stimulation TFDG Treatment & LPS Stimulation Cell Culture->TFDG Treatment & LPS Stimulation Harvest Supernatant & Cells Harvest Supernatant & Cells TFDG Treatment & LPS Stimulation->Harvest Supernatant & Cells ELISA (Cytokine Protein) ELISA (Cytokine Protein) Harvest Supernatant & Cells->ELISA (Cytokine Protein) Supernatant qRT-PCR (Cytokine mRNA) qRT-PCR (Cytokine mRNA) Harvest Supernatant & Cells->qRT-PCR (Cytokine mRNA) Cells Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Harvest Supernatant & Cells->Western Blot (Signaling Proteins) Cells Animal Model of Inflammation Animal Model of Inflammation TFDG Administration TFDG Administration Animal Model of Inflammation->TFDG Administration Collect Serum & Tissues Collect Serum & Tissues TFDG Administration->Collect Serum & Tissues Collect Serum & Tissues->ELISA (Cytokine Protein) Serum Collect Serum & Tissues->qRT-PCR (Cytokine mRNA) Tissues Collect Serum & Tissues->Western Blot (Signaling Proteins) Tissues

References

Theaflavin 3,3'-digallate: A Multifaceted Modulator of Signaling Pathways in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. Its beneficial effects are attributed to its ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cardiovascular pathologies. This technical guide provides a comprehensive overview of the core signaling pathways influenced by TF3, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the molecular cascades. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cardiovascular therapeutics.

Core Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by targeting key signaling nodes involved in vascular smooth muscle cell proliferation and migration, pathological cardiac hypertrophy, myocardial ischemia/reperfusion injury, and atherosclerosis.

Inhibition of the PDGFRβ Pathway in Vascular Smooth Muscle Cells

Abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the pathogenesis of atherosclerosis and restenosis following angioplasty. Platelet-derived growth factor (PDGF)-BB is a potent stimulator of these processes, primarily through the activation of its receptor, PDGFRβ. TF3 has been shown to effectively inhibit neointima formation by suppressing the PDGFRβ signaling cascade.[1][2]

Upon binding of PDGF-BB, PDGFRβ undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. TF3 intervenes by reducing the phosphorylation of PDGFRβ, thereby attenuating the activation of its downstream effectors, including Phospholipase Cγ (PLCγ), Src, Protein Kinase B (Akt), mammalian Target of Rapamycin (mTOR), and the Mitogen-Activated Protein Kinase (MAPK) family members ERK1/2, JNK, and p38.[3] The collective inhibition of these pathways leads to a decrease in VSMC proliferation and migration, thus preventing the thickening of the arterial intima.

PDGFRB_Pathway cluster_TF3 This compound (TF3) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TF3 TF3 PDGFRB PDGFRβ TF3->PDGFRB Inhibits Phosphorylation PLCg PLCγ PDGFRB->PLCg Src Src PDGFRB->Src PI3K PI3K PDGFRB->PI3K MAPK_cascade MAPK Cascade PDGFRB->MAPK_cascade Proliferation VSMC Proliferation PLCg->Proliferation Migration VSMC Migration PLCg->Migration Src->Proliferation Src->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation mTOR->Migration ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 ERK->Proliferation ERK->Migration JNK->Proliferation JNK->Migration p38->Proliferation p38->Migration PDGF PDGF-BB PDGF->PDGFRB Activates

Figure 1: TF3 Inhibition of the PDGFRβ Signaling Pathway.
Modulation of the Calcineurin-NFAT Pathway in Cardiac Hypertrophy

Pathological cardiac hypertrophy, a maladaptive response of the heart to stress such as hypertension, can lead to heart failure. The calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway is a key driver of this process. TF3 has demonstrated a protective role against pathological cardiac hypertrophy by inhibiting this pathway.[4][5][6]

The signaling cascade is initiated by an increase in intracellular calcium levels, which activates the phosphatase calcineurin (CaN). Activated CaN then dephosphorylates NFAT, allowing its translocation to the nucleus where it promotes the transcription of hypertrophic genes. TF3 has been shown to decrease intracellular Ca2+ levels, down-regulate the expression of CaN, and increase the phosphorylation of NFATc3, thereby preventing its nuclear translocation and subsequent gene transcription.[4][6]

CaN_NFAT_Pathway cluster_stimulus Hypertrophic Stimuli cluster_TF3 This compound (TF3) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II Ca2_increase ↑ Intracellular Ca²⁺ AngII->Ca2_increase Induces TF3 TF3 TF3->Ca2_increase Decreases CaN Calcineurin (CaN) TF3->CaN Down-regulates NFATc3_P p-NFATc3 TF3->NFATc3_P Promotes Phosphorylation Ca2_increase->CaN Activates CaN->NFATc3_P Dephosphorylates NFATc3 NFATc3 NFATc3_P->NFATc3 Hypertrophic_genes Hypertrophic Gene Transcription NFATc3->Hypertrophic_genes Translocates & Activates Hypertrophy Cardiac Hypertrophy Hypertrophic_genes->Hypertrophy

Figure 2: TF3 Modulation of the CaN-NFAT Signaling Pathway.
Activation of the PI3K/Akt/mTOR Pathway in Myocardial Ischemia/Reperfusion Injury

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical problem that contributes to morbidity and mortality following events such as myocardial infarction and cardiac surgery. TF3 has been found to protect the myocardium from I/R injury by activating the pro-survival PI3K/Akt/mTOR signaling pathway.[7][8]

Activation of this pathway by TF3 leads to the phosphorylation and activation of Akt, which in turn activates mTOR. This signaling cascade promotes cell survival by inhibiting apoptosis and autophagy. TF3 has been shown to reduce the levels of pro-apoptotic proteins like Bax and cleaved caspase-3, and increase the expression of the anti-apoptotic protein Bcl-2. Furthermore, it modulates autophagy by decreasing the levels of Beclin-1 and LC3B, and increasing p62.[7]

PI3K_Akt_mTOR_Pathway cluster_stimulus Myocardial I/R Injury cluster_TF3 This compound (TF3) cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome IR_Injury Ischemia/ Reperfusion Myocardial_protection Myocardial Protection IR_Injury->Myocardial_protection Causes Damage TF3 TF3 PI3K PI3K TF3->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_inhibition Inhibition of Apoptosis (↑Bcl-2, ↓Bax, ↓Caspase-3) mTOR->Apoptosis_inhibition Autophagy_inhibition Inhibition of Autophagy (↓Beclin-1, ↓LC3B, ↑p62) mTOR->Autophagy_inhibition Apoptosis_inhibition->Myocardial_protection Autophagy_inhibition->Myocardial_protection

Figure 3: TF3 Activation of the PI3K/Akt/mTOR Signaling Pathway.
Regulation of the HK2/TIGAR/MAPK Axis in Atherosclerosis

The stability of atherosclerotic plaques is a critical determinant of clinical outcomes. Vulnerable plaques are prone to rupture, leading to acute cardiovascular events. TF3 has been shown to stabilize vulnerable plaques by reprogramming metabolic homeostasis in the neovasculature through the Hexokinase-2 (HK2)/TP53-induced glycolysis and apoptosis regulator (TIGAR)/MAPK signaling axis.[9]

TF3 downregulates the expression of HK2, a key glycolytic enzyme, and modulates the TIGAR/p38/JNK signaling pathway. This metabolic shift towards a lower energy state in the vasa vasorum promotes their maturation, reduces intraplaque hemorrhage, and ultimately enhances plaque stability.[9]

HK2_TIGAR_MAPK_Pathway cluster_TF3 This compound (TF3) cluster_cellular Vasa Vasorum Endothelial Cells cluster_outcome Plaque Phenotype TF3 TF3 HK2 Hexokinase-2 (HK2) TF3->HK2 Down-regulates TIGAR TIGAR HK2->TIGAR Regulates p38 p38 MAPK TIGAR->p38 Modulates JNK JNK TIGAR->JNK Modulates Metabolic_shift Metabolic Reprogramming (↓Glycolysis, ↑OXPHOS) p38->Metabolic_shift JNK->Metabolic_shift VV_maturation Vasa Vasorum Maturation Metabolic_shift->VV_maturation IPH_reduction ↓ Intraplaque Hemorrhage VV_maturation->IPH_reduction Plaque_stability ↑ Plaque Stability IPH_reduction->Plaque_stability

Figure 4: TF3 Regulation of the HK2/TIGAR/MAPK Axis.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on cardiovascular disease models.

Table 1: Effects of TF3 on VSMC Proliferation and Migration

ParameterModelTreatmentConcentrationResultReference
VSMC Proliferation PDGF-BB-induced Rat Aortic Smooth Muscle Cells (RASMCs)TF31, 10, 20 µMDose-dependent inhibition of proliferation[3]
VSMC Migration PDGF-BB-induced RASMCsTF31, 10, 20 µMDose-dependent inhibition of migration[3]
Intima-to-Media Ratio Mouse Carotid Artery Ligation ModelTF3 (10 mg/kg, i.p.)N/ASignificant reduction in intima-to-media ratio[3]

Table 2: Effects of TF3 on Cardiac Hypertrophy

ParameterModelTreatmentConcentrationResultReference
Cell Size Angiotensin II-induced H9c2 CardiomyocytesTF31-10 µMSignificant reduction in cell size[4][6]
Fetal Gene (ANP, BNP) mRNA Levels Angiotensin II-induced H9c2 CardiomyocytesTF31-10 µMSignificant reduction in mRNA levels[4][6]
Intracellular Ca²⁺ Level Angiotensin II-induced H9c2 CardiomyocytesTF310 µMDecreased intracellular Ca²⁺ level[4][6]
Calcineurin (CaN) Expression Angiotensin II-induced H9c2 CardiomyocytesTF310 µMDown-regulated CaN expression[4][6]
p-NFATc3 Expression Angiotensin II-induced H9c2 CardiomyocytesTF310 µMUp-regulated p-NFATc3 expression[4][6]

Table 3: Effects of TF3 on Myocardial Ischemia/Reperfusion Injury

| Parameter | Model | Treatment | Result | Reference | | :--- | :--- | :--- | :--- | | Myocardial Infarct Size | Rat model of myocardial I/R | TF3 | Reduced infarct size |[7] | | Apoptosis | Rat model of myocardial I/R and H9c2 cells | TF3 | Reduced apoptosis |[7] | | Autophagy | Rat model of myocardial I/R and H9c2 cells | TF3 | Reduced autophagy |[7] | | PI3K/Akt/mTOR Signaling | Rat model of myocardial I/R and H9c2 cells | TF3 | Activated signaling pathway |[7] |

Table 4: Effects of TF3 on Atherosclerotic Plaque Stability

| Parameter | Model | Treatment | Result | Reference | | :--- | :--- | :--- | :--- | | Fibrous Cap Thickness | ApoE-/- mice with carotid vulnerable plaque | TF3 | Increased by 9.78 µm |[9] | | Lipid Core Size | ApoE-/- mice with carotid vulnerable plaque | TF3 | Reduced by 21% |[9] | | Pericyte Coverage | ApoE-/- mice with carotid vulnerable plaque | TF3 | Increased by 8.42% |[9] | | Intraplaque Hemorrhage (IPH) | ApoE-/- mice with carotid vulnerable plaque | TF3 | Reduced from 56.25% to 26.67% |[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of TF3's effects on cardiovascular disease models.

Western Blotting for Protein Expression and Phosphorylation

Objective: To determine the levels of total and phosphorylated proteins in cell lysates or tissue homogenates.

Protocol:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[10][11][12]

Immunofluorescence Staining for Protein Localization

Objective: To visualize the subcellular localization of specific proteins in cells or tissue sections.

Protocol:

  • Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100.[13]

  • Blocking: Block with a solution containing serum (e.g., 5% goat serum) and BSA in PBS to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.[14]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[14]

  • Counterstaining: Stain the nuclei with DAPI or Hoechst.[13]

  • Mounting: Mount the coverslips or slides with an anti-fade mounting medium.

  • Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.

Cell Proliferation Assay (EdU Staining)

Objective: To measure the rate of cell proliferation by detecting newly synthesized DNA.

Protocol:

  • EdU Incorporation: Incubate cells with 5-ethynyl-2´-deoxyuridine (EdU), a thymidine analog, for a defined period.[15]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.[15][16]

  • Click-iT® Reaction: Perform the click reaction by incubating the cells with a fluorescent azide that covalently binds to the incorporated EdU.[15]

  • Nuclear Staining: Counterstain the nuclei with Hoechst 33342.[17]

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Apoptosis Assay (TUNEL Staining)

Objective: To detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Sample Preparation: Fix and permeabilize tissue sections or cells.[18]

  • TdT Labeling: Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-OH ends of fragmented DNA.[19][20]

  • Washing: Wash to remove unincorporated nucleotides.

  • Counterstaining: Stain the nuclei with DAPI or another suitable nuclear stain.[21]

  • Imaging and Analysis: Visualize the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.[22]

Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the two-dimensional migration of a confluent cell monolayer.

Protocol:

  • Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.[23]

  • Creating the "Wound": Create a cell-free gap by scratching the monolayer with a sterile pipette tip.[24][25]

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals thereafter.[23]

  • Analysis: Measure the area of the wound at each time point to determine the rate of wound closure.

Figure 5: Workflow for a Wound Healing Assay.
Cell Migration Assay (Transwell/Boyden Chamber Assay)

Objective: To quantify the chemotactic migration of cells through a porous membrane.

Protocol:

  • Chamber Setup: Place a Transwell insert with a porous membrane into a well of a culture plate.[26]

  • Chemoattractant: Add a chemoattractant (e.g., PDGF-BB) to the lower chamber.[27]

  • Cell Seeding: Seed cells in serum-free medium into the upper chamber.[28]

  • Incubation: Incubate for a period sufficient to allow cell migration through the membrane.[27]

  • Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.[28]

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Mouse Carotid Artery Ligation Model

Objective: To induce neointima formation in a mouse model to study vascular remodeling.

Protocol:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).[7]

  • Surgical Procedure: Make a midline cervical incision to expose the left common carotid artery. Ligate the artery with a suture just below the bifurcation.[4][7]

  • Post-operative Care: Close the incision and provide appropriate post-operative care.

  • Tissue Harvesting: At a predetermined time point (e.g., 14 or 28 days), euthanize the mouse and perfuse-fix the vasculature.[1]

  • Histological Analysis: Excise the ligated carotid artery, embed in paraffin or OCT, and section for histological staining (e.g., H&E, Masson's trichrome) and immunofluorescence to analyze neointimal thickening.[1]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cardiovascular diseases through its ability to modulate multiple key signaling pathways. Its inhibitory effects on VSMC proliferation and migration, pathological cardiac hypertrophy, and its protective role in myocardial I/R injury and atherosclerosis are well-documented in preclinical studies. The detailed experimental protocols provided in this guide offer a framework for further investigation into the molecular mechanisms of TF3 and for the development of novel therapeutic strategies targeting these pathways. The quantitative data and visual representations of the signaling cascades serve as a valuable reference for researchers in the field. Further clinical studies are warranted to translate these promising preclinical findings into effective treatments for cardiovascular disease in humans.

References

Theaflavin 3,3'-digallate (TF3): An In-depth Technical Guide on In Vivo Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theaflavin 3,3'-digallate (TF3), a principal polyphenolic compound found in black tea, is formed during the enzymatic oxidation and polymerization of catechins during the fermentation process.[1] This bioactive molecule has garnered significant scientific interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory properties.[2][3][4] Extensive research in various animal models has provided compelling evidence for its therapeutic potential across a spectrum of diseases.

This technical guide provides a comprehensive overview of the in vivo efficacy of TF3, focusing on its effects in animal models of cancer, metabolic disorders, inflammation, and neurodegenerative diseases. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and elucidated mechanisms of action to facilitate further investigation and development of TF3 as a potential therapeutic agent.

Pharmacokinetics and Bioavailability in Animal Models

Understanding the pharmacokinetic profile of TF3 is fundamental to interpreting its in vivo efficacy. Studies in mice have elucidated its absorption, distribution, and plasma concentration over time.

Experimental Protocol: Pharmacokinetic Analysis in Mice

A key study utilized female BALB/c mice (25-30 g) to assess the pharmacokinetic properties of 125I-labeled TF3.[5] The compound was administered either intravenously (i.v.) at a dose of 5 mg/kg or intragastrically (oral) at 500 mg/kg, both as a pure compound and as part of a black tea extract (BTE).[6] Plasma and tissue radioactivity levels were quantified at various time points to determine pharmacokinetic parameters.[6]

Data Presentation: Pharmacokinetic Parameters of TF3 in Mice

ParameterIntravenous (5 mg/kg)Oral (500 mg/kg)Key ObservationReference
Time to Cmax N/A6 hoursOral absorption is relatively slow.[5][6]
AUC0-∞ (µg·min/L) 25.25 (approx.)504.92Oral administration results in a 20-fold higher overall exposure compared to i.v. dosing.[5][6]
Peak Tissue Distribution Kidney (42%)Liver (0.07%)Route of administration significantly influences tissue accumulation.[5][6]
Hepatic Uptake N/A> 4-fold more efficient in hepatocytes than non-parenchymal cells.The liver is a primary site of accumulation after oral dosing.[5]
Effect of BTE N/AEnhanced absorption by various organs and liver cells.Co-administration with black tea extract improves systemic availability.[5]

In Vivo Efficacy in Disease Models

Anti-Cancer Efficacy: Osteosarcoma

TF3 has demonstrated potent anti-cancer properties in various models.[7] Its efficacy has been notably evaluated in human osteosarcoma xenografts, where it induces programmed cell death through multiple mechanisms.[4]

Experimental Protocol: Osteosarcoma Xenograft Mouse Model

Human osteosarcoma (HOS) cells were subcutaneously injected into nude mice.[4] Once tumors reached a specified volume, mice were treated with TF3. The study investigated the impact of TF3 on tumor growth, proliferation, and the induction of apoptosis and ferroptosis in vivo.[4]

Data Presentation: Efficacy of TF3 in Osteosarcoma Xenograft Model

Animal ModelTF3 DosageRoute of AdministrationKey Quantitative OutcomesReference
Nude mice with HOS cell xenograftsNot specified in abstractNot specified in abstractMarkedly strong antitumour efficacy observed.[4]
Nude mice with HOS cell xenograftsNot specified in abstractNot specified in abstractReduced cell proliferation (downregulation of PCNA and Ki67).[4]
Nude mice with HOS cell xenograftsNot specified in abstractNot specified in abstractInduced ferroptosis and apoptosis in tumor tissue.[4]

Signaling Pathways in Osteosarcoma

In vivo and in vitro studies show that TF3's anti-cancer effect is mediated by the generation of reactive oxygen species (ROS).[4] This oxidative stress triggers both apoptosis and ferroptosis (an iron-dependent form of cell death) through the activation of the MAPK signaling pathways, including ERK, JNK, and p38.[4]

cluster_workflow Experimental Workflow: Osteosarcoma Xenograft Model HOS_cells Human Osteosarcoma (HOS) Cells Injection Subcutaneous Injection into Nude Mice HOS_cells->Injection Tumor Tumor Growth to Palpable Size Injection->Tumor Treatment TF3 Administration Tumor->Treatment Analysis Tumor Volume Measurement & Histological Analysis Treatment->Analysis

Workflow for Osteosarcoma Xenograft Study.

cluster_cell Osteosarcoma Cell TF3 This compound (TF3) ROS ↑ Reactive Oxygen Species (ROS) TF3->ROS GSH ↓ Glutathione (GSH) Exhaustion ROS->GSH Iron ↑ Labile Iron Pool ROS->Iron MAPK MAPK Pathway Activation ROS->MAPK Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis GSH->Ferroptosis Iron->Ferroptosis JNK p-JNK MAPK->JNK P38 p-p38 MAPK->P38 ERK p-ERK MAPK->ERK MAPK->Ferroptosis MAPK->Apoptosis Proliferation ↓ Cell Proliferation (G0/G1 Arrest) Ferroptosis->Proliferation Apoptosis->Proliferation

TF3-induced cell death pathways in osteosarcoma.
Metabolic Disease Modulation: Nonalcoholic Fatty Liver Disease (NAFLD)

TF3 has shown significant potential in mitigating metabolic disorders. In leptin-deficient obese mice, a model for NAFLD, TF3 treatment effectively prevents weight gain and reduces lipid accumulation in the liver.[3]

Experimental Protocol: NAFLD in ob/ob Mice

Leptin-deficient obese (ob/ob) mice, which spontaneously develop NAFLD symptoms, were used.[3] The study involved administering varying doses of TF3 (Medium and High) and observing its effects on growth parameters, organ coefficients, serum lipids, and hepatic fat accumulation over a period of time. Liver tissue was also analyzed via transcriptome sequencing to identify underlying mechanisms.[3]

Data Presentation: Efficacy of TF3 in NAFLD ob/ob Mouse Model

ParameterModel Group (ob/ob)Medium-Dose TF3 (M-TF3)High-Dose TF3 (H-TF3)Significance vs. ModelReference
Body Weight Gain HighSignificantly ReducedSignificantly Reducedp < 0.01[3]
Waistline Gain HighSignificantly ReducedSignificantly Reducedp < 0.01[3]
White Adipose Tissue (WAT) HighReduced (p < 0.05)Significantly Reduced (p < 0.001)Dose-dependent[3]
Serum Total Cholesterol (TC) HighReduced (p < 0.05)Significantly Reduced (p < 0.01)Dose-dependent[3]
Serum LDL-c HighReduced (p < 0.01)Significantly Reduced (p < 0.001)Dose-dependent[3]
Serum Triglycerides (TG) HighNo significant changeSignificantly Reduced (p < 0.01)High dose only[3]
Hepatic Triglycerides (TG) HighReducedReducedNot specified[3]
Liver Size & Color Dramatically increased, lighter colorSmaller size, deeper colorSmaller size, deeper colorDose-dependent improvement[3]

Signaling Pathways in NAFLD

Transcriptome analysis of liver tissue from TF3-treated mice revealed that its beneficial effects on lipid metabolism may be regulated via the Fads1/PPARδ/Fabp4 axis.[3] Additionally, TF3 was found to modulate the gut microbiota, increasing the abundance of beneficial bacteria like Prevotellaceae_UCG-001.[3]

cluster_liver Hepatocyte TF3 This compound (TF3) Fads1 Fads1 TF3->Fads1 Regulates PPARd PPARδ Fads1->PPARd Lipid_Metabolism Lipid Metabolism Regulation Fads1->Lipid_Metabolism Fabp4 Fabp4 PPARd->Fabp4 PPARd->Lipid_Metabolism Fabp4->Lipid_Metabolism Lipid_Accumulation ↓ Hepatic Lipid Accumulation Lipid_Metabolism->Lipid_Accumulation

Proposed Fads1/PPARδ/Fabp4 axis in NAFLD.
Anti-Inflammatory Effects

TF3 exhibits robust anti-inflammatory activity across multiple animal models, including lipopolysaccharide (LPS)-induced acute lung injury (ALI) and collagen-induced arthritis (CIA).[8][9] It functions primarily by suppressing the production of pro-inflammatory cytokines.[2][10]

Experimental Protocols

  • LPS-Induced Acute Lung Injury (ALI) in Mice: Mice are challenged with LPS to induce a severe inflammatory response in the lungs. TF3 treatment is administered to evaluate its ability to attenuate the severity of the lung injury, measured by histological analysis and quantification of inflammatory markers.[8]

  • Collagen-Induced Arthritis (CIA) in Mice: DBA/1 mice are immunized with Freund's Adjuvant to induce an autoimmune arthritis that mimics human rheumatoid arthritis.[9] TF3 is administered (e.g., 1 or 10 mg/kg, intraperitoneally) to assess its effect on joint destruction, inflammation, and macrophage polarization.[9]

Data Presentation: Efficacy of TF3 in Inflammatory Models

| Disease Model | Animal | TF3 Dosage | Route of Administration | Key Quantitative Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | LPS-Induced ALI | Mouse | Not specified in abstract | Not specified in abstract | Attenuated severity of lung injury. |[8] | | LPS-Induced Inflammation | Mouse | Not specified in abstract | Not specified in abstract | Significantly inhibited expression of TNF-α, IL-1β, and IL-6. |[2][10] | | Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | 1 mg/kg or 10 mg/kg | Intraperitoneal | Ameliorated joint destruction; Reduced IL-1, IL-6, TNF-α. |[9] | | Collagen-Induced Arthritis (CIA) | DBA/1 Mouse | 1 mg/kg or 10 mg/kg | Intraperitoneal | Reduced M1 (pro-inflammatory) macrophages; Promoted M2 (anti-inflammatory) macrophage polarization. |[9] | | Osteoarthritis (DMM model) | Rat | Not specified in abstract | Not specified in abstract | Lower OARSI scores; Protected cartilage from degradation. |[11] |

Signaling Pathways in Inflammation

TF3 exerts its anti-inflammatory effects by inhibiting key signaling pathways. It suppresses the phosphorylation of JNK and p38 MAP kinases and inhibits the NF-κB pathway, which are central regulators of pro-inflammatory gene expression.[8][11] In the context of arthritis, TF3 also regulates macrophage polarization by promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, a process linked to the regulation of autophagy.[9]

Stimulus Inflammatory Stimulus (e.g., LPS, Collagen) MAPK MAPK Pathways Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB TF3 This compound TF3->MAPK Inhibits TF3->NFkB Inhibits JNK p-JNK MAPK->JNK P38 p-p38 MAPK->P38 Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines JNK->Cytokines P38->Cytokines Inflammation ↓ Inflammation Cytokines->Inflammation

TF3 inhibition of pro-inflammatory signaling.
Neuroprotective Effects

TF3 demonstrates significant neuroprotective capabilities, particularly in models of premature brain aging and neuroinflammation. It has been shown to ameliorate learning and memory impairments by combating oxidative stress and restoring neurotransmitter balance.[12][13]

Experimental Protocol: D-galactose-Induced Brain Aging in Mice

Premature aging is induced in mice through daily subcutaneous injections of D-galactose (120 mg/kg) for 56 days.[12][13] Starting on day 29, treatment groups receive daily oral gavage of TF3 at different doses.[12][13] Cognitive function is assessed using behavioral tests like the novel object recognition and Y-maze tests. Brain tissue is analyzed for biomarkers of oxidative stress, acetylcholinesterase activity, and neurotransmitter levels.[12][13]

Data Presentation: Efficacy of TF3 in D-galactose-Induced Aging Model

ParameterModel Group (D-galactose)TF3-Treated GroupEffect of TF3Reference
Learning & Memory Poor performance in Y-maze & novel object recognition testsImproved performanceAmeliorated cognitive deficits[12][13]
Brain Acetylcholinesterase (AChE) Increased activityDecreased activityRestored cholinergic function[12][13]
Brain Malondialdehyde (MDA) Elevated (lipid peroxidation)ReducedAttenuated oxidative stress[12][13]
Brain Antioxidant Enzymes (GSH-Px, SOD) Reduced activityIncreased activityEnhanced antioxidant defense[12][13]
Brain Antioxidant Genes (Nrf2, Sod1, etc.) DownregulatedUpregulatedRestored antioxidant gene expression[12]

Mechanisms of Neuroprotection

The neuroprotective effects of TF3 are multifaceted. It acts as a potent antioxidant, directly reducing oxidative damage (e.g., lower MDA levels) and restoring the activity of endogenous antioxidant enzymes like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[12][13] This is achieved partly by upregulating the expression of antioxidant genes such as Nrf2.[12] Furthermore, TF3 helps normalize neurotransmitter metabolism, evidenced by the reduction of acetylcholinesterase activity, which would lead to increased acetylcholine availability and improved cognitive function.[12][13]

cluster_logic Logical Relationship: TF3 Neuroprotection D_gal D-galactose Insult Oxidative_Stress ↑ Oxidative Stress (↑ MDA, ↓ SOD, ↓ GSH-Px) D_gal->Oxidative_Stress Neuro_Imbalance ↑ Neurotransmitter Imbalance (↑ AChE activity) D_gal->Neuro_Imbalance Cognitive_Decline Learning & Memory Impairment Oxidative_Stress->Cognitive_Decline Neuro_Imbalance->Cognitive_Decline TF3 This compound Antioxidant ↑ Antioxidant Defense (↑ SOD, ↑ GSH-Px, ↑ Nrf2) TF3->Antioxidant Neuro_Balance ↓ Neurotransmitter Restoration (↓ AChE activity) TF3->Neuro_Balance Antioxidant->Oxidative_Stress Neuro_Balance->Neuro_Imbalance

References

Theaflavin 3,3'-digallate: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin 3,3'-digallate (TF3), a prominent polyphenol found in black tea, is emerging as a compound of significant interest in the scientific and medical communities. Formed during the enzymatic oxidation of catechins in the fermentation of Camellia sinensis leaves, TF3 has demonstrated a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of TF3's therapeutic potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Therapeutic Potential and Mechanisms of Action

This compound has been investigated for its potential role in the prevention and treatment of a variety of diseases, primarily attributed to its antioxidant, anti-inflammatory, anti-cancer, and antiviral properties.

Anti-Cancer Activity

TF3 exhibits potent anti-cancer effects across a range of cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Key Signaling Pathways Modulated by TF3 in Cancer:

  • NF-κB Pathway: TF3 has been shown to block the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor crucial for the expression of genes involved in inflammation, cell survival, and proliferation. This inhibition is achieved by preventing the phosphorylation of IκBα, which leads to the reduced nuclear accumulation of NF-κB subunits p65 and p50.[1]

  • EGFR Signaling Pathway: TF3 can induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. It promotes the internalization, ubiquitination, and subsequent degradation of EGFR, thereby inhibiting downstream signaling cascades like the ERK and AP-1 pathways.[2]

  • Akt/mTOR Pathway: In ovarian cancer cells, TF3 has been shown to inactivate the Akt/mTOR pathway, which is critical for cell survival and proliferation. This leads to the downregulation of downstream effectors like p70S6K and 4E-BP1.[3]

  • MAPK Pathway: TF3 has been observed to induce the MAPK signaling pathways, including ERK, JNK, and p38 MAPK, which can lead to both apoptosis and ferroptosis in cancer cells.[4]

Anti-Inflammatory Effects

The anti-inflammatory properties of TF3 are largely linked to its ability to suppress the production of pro-inflammatory mediators. By inhibiting the NF-κB pathway, TF3 can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory molecules.[1] In vivo studies have shown that TF3 can significantly inhibit the lipopolysaccharide-induced expression of inflammatory biomarkers such as TNF-α, IL-1β, and IL-6.[5][6]

Antiviral Activity

TF3 has demonstrated promising antiviral activity against a range of viruses. It has been identified as a potent inhibitor of the Zika virus (ZIKV) protease and also shows activity against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1).[7] For HSV-1, TF3 appears to exert a direct effect on the virions.[8] It has also been shown to inhibit the 3C-like protease (3CLpro) of the SARS-CoV.[9]

Metabolic Disease Modulation

TF3 has shown potential in the management of metabolic diseases. It can inhibit pancreatic lipase, an enzyme involved in fat digestion, suggesting a role in anti-obesity effects.[10] Studies in animal models of nonalcoholic fatty liver disease (NAFLD) have shown that TF3 can reduce blood lipids, and hepatic triglycerides, potentially by regulating lipid metabolism and modulating the gut microbiota.[9]

Cardioprotective Effects

TF3 has been investigated for its role in cardiovascular health. It has been shown to inhibit neointima formation, a key process in atherosclerosis and restenosis, by suppressing the PDGFRβ signaling pathway in vascular smooth muscle cells.[11][12][13][14][15] It may also offer protection against pathological cardiac hypertrophy by inhibiting the CaN-NFAT signaling pathway.[16]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 values)
Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma17.26[3][17]
HCT116 (pre-treated)Colon Carcinoma8.98[3][8]
A2780/CP70Cisplatin-resistant Ovarian Cancer23.81[7]
IOSE-364Normal Ovarian Epithelial59.58[7]
A431Epidermoid Carcinoma18[18]
SPC-A-1Lung Adenocarcinoma4.78[18]
Table 2: Enzyme Inhibition by this compound
EnzymeSource/TargetIC50 (µM)Reference
Pancreatic LipasePorcine1.9[19]
Zika Virus (ZIKV) ProteaseViral2.3[11][17]
SARS-CoV 3C-like ProteaseViral~9[9]
ATP Synthase (membrane-bound)E. coli10-20[10]
Table 3: Antiviral Activity of this compound
VirusCell LineEC50 (µM)Reference
Zika Virus (ZIKV)Vero E67.65[17]
Hepatitis C Virus (HCV)Huh-72.02[20]
Table 4: Pharmacokinetic Parameters of this compound in Mice
AdministrationDoseCmax (µg/mL)Tmax (h)AUC (µg·min/L)Reference
Intravenous (i.v.)5 mg/kg---[2]
Oral (p.o.)500 mg/kg-6504.92[2][21]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
  • Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.

  • General Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][22]

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 490-570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • General Protocol:

    • Lyse cells treated with or without TF3 to extract total protein.

    • Determine protein concentration using a Bradford or BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against p-Akt, NF-κB p65, EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[23][24][25]

Electrophoretic Mobility Shift Assay (EMSA)
  • Principle: EMSA is used to study protein-DNA interactions. A labeled DNA probe containing a specific binding site is incubated with a protein extract. If the protein binds to the probe, the mobility of the complex through a non-denaturing polyacrylamide gel will be retarded compared to the free probe.

  • General Protocol for NF-κB Activation:

    • Extract nuclear proteins from cells treated with or without TF3.

    • Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (e.g., with biotin or a radioactive isotope).[1][26]

    • Incubate the labeled probe with the nuclear extracts.

    • Separate the protein-DNA complexes on a native polyacrylamide gel.

    • Transfer the complexes to a membrane and detect the labeled probe. A "shifted" band indicates NF-κB binding.

In Vivo Model of Neointima Formation
  • Model: Carotid artery ligation in mice is a common model to induce neointima formation.

  • General Protocol:

    • Anesthetize mice and perform a surgical ligation of the left common carotid artery.

    • Administer this compound (e.g., 10 mg/kg intraperitoneally) or a vehicle control to the mice for a specified period (e.g., 14 days).[15]

    • At the end of the treatment period, euthanize the mice and perfuse the vascular system.

    • Excise the ligated carotid arteries and fix them for histological analysis.

    • Embed the arteries in paraffin, section them, and stain with hematoxylin and eosin (H&E) or other specific stains to visualize the neointima.

    • Quantify the area of the neointima and the lumen to assess the effect of TF3.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_complex NF-κB (p65/p50) IkappaB->NFkB_complex Releases NFkB_nuc NF-κB (p65/p50) NFkB_complex->NFkB_nuc Translocates TF3 Theaflavin 3,3'-digallate TF3->IKK Inhibits Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_nuc->Gene_expression Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Downstream Downstream Signaling (ERK, AP-1) EGFR->Downstream Activates Ubiquitination Ubiquitination & Degradation EGFR->Ubiquitination Leads to TF3 Theaflavin 3,3'-digallate TF3->EGFR Induces Internalization PDGFRB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGF_BB PDGF-BB PDGFRB PDGFRβ PDGF_BB->PDGFRB Binds & Activates Downstream Downstream Signaling (Akt, ERK) PDGFRB->Downstream Phosphorylates Proliferation VSMC Proliferation & Migration Downstream->Proliferation Promotes TF3 Theaflavin 3,3'-digallate TF3->PDGFRB Inhibits Phosphorylation Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer Cells, Macrophages) TF3_Treatment Treatment with This compound Cell_Culture->TF3_Treatment Viability_Assay Cell Viability Assay (MTT/MTS) TF3_Treatment->Viability_Assay Western_Blot Western Blot (Protein Expression) TF3_Treatment->Western_Blot EMSA EMSA (NF-κB Activity) TF3_Treatment->EMSA Animal_Model Animal Model (e.g., Mouse Model of Disease) TF3_Admin Administration of This compound Animal_Model->TF3_Admin Tissue_Analysis Histological & Molecular Analysis of Tissues TF3_Admin->Tissue_Analysis

References

Methodological & Application

Application Notes and Protocols for Spectrophotometric Quantification of Theaflavin 3,3'-digallate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theaflavin 3,3'-digallate (TFDG) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins during the fermentation process.[1][2][3] As a key bioactive compound, TFDG contributes to the characteristic color and astringency of black tea and possesses various potential health benefits, including antioxidant and anti-inflammatory properties.[2][4] Accurate quantification of TFDG is crucial for quality control in the tea industry, standardization of botanical extracts for research, and for professionals in drug development exploring its therapeutic potential.

These application notes provide a detailed protocol for the spectrophotometric quantification of TFDG, a straightforward and cost-effective analytical method suitable for routine analysis. The protocol is designed for researchers, scientists, and drug development professionals.

Principle of the Method

Spectrophotometry is an analytical technique that measures the amount of light absorbed by a chemical substance. The concentration of the substance is directly proportional to the absorbance of light at a specific wavelength, as described by the Beer-Lambert Law. For the quantification of this compound, its absorbance is measured at its wavelength of maximum absorption (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known TFDG concentrations. The concentration of TFDG in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Experimental Protocols

1. Materials and Reagents

  • This compound (TFDG) reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Ethanol (ACS grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (ACS grade)

  • Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Distilled or deionized water

  • Phosphate buffer solutions (for stability studies, if required)

2. Equipment

  • UV-Vis Spectrophotometer (single or double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • pH meter

3. Preparation of Standard Solutions

3.1. Preparation of TFDG Stock Solution (e.g., 1000 µg/mL)

  • Accurately weigh 10 mg of the TFDG reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol or ethanol.

  • Ensure the standard is completely dissolved by vortexing.

  • Store the stock solution in a dark, airtight container at -20°C.

3.2. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent (e.g., methanol or ethanol).

  • For example, to prepare a 100 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring it to volume with the solvent.

  • Prepare a series of concentrations (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL) to construct the calibration curve.

4. Sample Preparation (from Black Tea)

  • Weigh 1 gram of finely ground black tea leaves.

  • Add 50 mL of 70% methanol to the tea sample.

  • Extract the sample by sonicating for 15 minutes or by heating at 80-85°C for 10 minutes.[5]

  • Centrifuge the extract at 3000 rpm for 10 minutes to pellet the solid particles.

  • Carefully collect the supernatant.

  • For stabilization of theaflavins, the extract can be diluted with a solution containing 0.5 g/L ascorbic acid and 0.5 g/L EDTA in a mixture of 90% v/v water and 10% v/v acetonitrile.[5][6]

  • Filter the supernatant through a 0.45 µm syringe filter before spectrophotometric analysis.

  • The extract may require further dilution with the extraction solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

5. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the wavelength to the λmax of TFDG. Based on available data, the recommended wavelengths for measurement are approximately 278 nm or 377 nm.[4] It is advisable to perform a wavelength scan of a TFDG standard solution to determine the precise λmax on the instrument being used.

  • Use the solvent (e.g., methanol) as a blank to zero the spectrophotometer.

  • Measure the absorbance of each working standard solution, starting from the lowest concentration.

  • Measure the absorbance of the prepared sample solution(s).

6. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The coefficient of determination (R²) should be ≥ 0.99 for a good linear fit.

  • Determine the concentration of TFDG in the sample solution by using its absorbance value and the equation from the calibration curve.

  • Calculate the final concentration of TFDG in the original sample, taking into account all dilution factors.

Calculation:

Concentration of TFDG in sample (µg/g) = [(C × V × D) / W]

Where:

  • C = Concentration of TFDG from the calibration curve (µg/mL)

  • V = Total volume of the extract (mL)

  • D = Dilution factor

  • W = Weight of the tea sample (g)

Data Presentation

Table 1: Quantitative Parameters for Spectrophotometric Analysis of TFDG

ParameterValueReference
Molar Mass868.709 g/mol [7]
Chemical FormulaC43H32O20[4][7]
Recommended λmax278 nm, 377 nm[4]
SolventMethanol, Ethanol, Acetonitrile[4][8]

Table 2: Example Calibration Curve Data

TFDG Concentration (µg/mL)Absorbance at 377 nm (AU)
00.000
50.125
100.250
200.500
401.000
601.500
Linear Regression
Equationy = 0.025x
0.999

Method Validation

For robust and reliable results, the spectrophotometric method should be validated according to standard guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Assessed by the R² value of the calibration curve over a defined concentration range.

  • Accuracy: Determined by spike and recovery experiments, where a known amount of TFDG standard is added to a sample and the recovery is calculated.

  • Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visualization

Spectrophotometric_Quantification_Workflow cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis cluster_result Result Standard TFDG Standard Stock Prepare Stock Solution Standard->Stock Sample Tea Sample Extraction Sample Extraction Sample->Extraction Solvent Solvent (e.g., 70% Methanol) Solvent->Extraction Working_Standards Prepare Working Standards Stock->Working_Standards Spectro Spectrophotometer Measurement (at λmax) Working_Standards->Spectro Dilution Dilution Extraction->Dilution Dilution->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Standards Quantification Quantify TFDG in Sample Spectro->Quantification Sample Cal_Curve->Quantification Result Final TFDG Concentration Quantification->Result

Caption: Workflow for the spectrophotometric quantification of this compound.

Stability_Factors cluster_factors Influencing Factors cluster_outcomes Outcomes TFDG This compound (TFDG) pH pH TFDG->pH Temp Temperature TFDG->Temp Light Light Exposure TFDG->Light Oxidation Oxidation TFDG->Oxidation Stable Stable pH->Stable Acidic Degradation Degradation pH->Degradation Alkaline Temp->Degradation High Temp Light->Degradation Oxidation->Degradation

References

Application Notes: Theaflavin 3,3'-digallate in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Theaflavin 3,3'-digallate (TF3) is a prominent polyphenolic compound found in black tea, formed during the enzymatic oxidation of catechins from fresh tea leaves.[1][2] It is the most abundant and active ingredient among theaflavins, possessing a range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[3][4] These therapeutic potentials stem from its ability to modulate various cellular signaling pathways, such as the MAPK, Wnt/β-Catenin, and NF-κB pathways, and to scavenge reactive oxygen species (ROS).[3][5][6] However, the clinical translation of TF3 is often hampered by its poor stability, low bioavailability, and limited targeting capabilities.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating or conjugating TF3 with nanoparticles, it is possible to enhance its solubility, protect it from degradation, control its release profile, and improve its accumulation at specific target sites, thereby augmenting its therapeutic efficacy.

Applications in Nanoparticle Drug Delivery

The encapsulation of this compound into nanoparticle formulations has shown significant promise in various therapeutic areas, primarily in cancer therapy and for its anti-inflammatory effects.

  • Anticancer Therapy: TF3-loaded nanoparticles have been investigated as a potent strategy against various cancers. For instance, the conjugation of theaflavins with gold nanoparticles (AuNPs) has been used to passively target and induce apoptosis in ovarian cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial depolarization.[5][7] In osteosarcoma, TF3 has been shown to induce both apoptosis and ferroptosis by triggering ROS accumulation and activating the MAPK signaling pathway.[6] Studies have also demonstrated its efficacy in inhibiting the proliferation of colon and ovarian cancer cell lines.[2][8] Nanoparticle delivery can enhance these effects by improving the compound's stability and ensuring targeted delivery to tumor tissues.

  • Anti-inflammatory Activity: TF3 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][9][10] It can suppress inflammatory pathways like the NF-κB and MAPK signaling cascades.[9][11] In a mouse model of acute lung injury, TF3 was shown to reduce pulmonary edema and congestion.[12] Nanoparticle formulations can improve the delivery of TF3 to inflamed tissues, potentially increasing its local concentration and therapeutic effect in conditions like osteoarthritis and inflammatory bowel disease.[4][9]

  • Osteoporosis and Bone Resorption: Research has indicated that TF3 can inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[12] It has been shown to prevent wear debris-induced osteolysis, suggesting its potential application in treating particle-induced implant failure.[13] Nanoparticle-based delivery could be used to target TF3 to bone tissues, offering a novel therapeutic approach for osteoporosis and related bone disorders.

Data Presentation

Table 1: In Vitro Cytotoxicity of Theaflavin Derivatives

Cell Line Compound IC50 Value (µM) Duration Reference
HCT116 (Colon Cancer) Theaflavin-3,3'-digallate (TF3) ~56.32 48h [8]
OVCAR-3 (Ovarian Cancer) Theaflavin-3,3'-digallate (TF3) Not specified, but significant inhibition Not specified [2]
A2780/CP70 (Ovarian Cancer) Theaflavin-3,3'-digallate (TF3) Not specified, but significant inhibition Not specified [2]
MG63 (Osteosarcoma) Theaflavin-3,3'-digallate (TF3) Concentration-dependent reduction in viability Not specified [6]

| HOS (Osteosarcoma) | Theaflavin-3,3'-digallate (TF3) | Concentration-dependent reduction in viability | Not specified |[6] |

Table 2: Antioxidant and Anti-inflammatory Activity of TF3

Activity Assay / Model Effect IC50 / Concentration Reference
Antioxidant Superoxide radical inhibition Inhibitory 26.7 µmol/L [12]
Singlet oxygen inhibition Inhibitory 0.83 µmol/L [12]
Hydrogen peroxide inhibition Inhibitory 0.39 µmol/L [12]
Hydroxyl radical inhibition Inhibitory 25.07 µmol/L [12]
Anti-inflammatory LPS-induced RAW 264.7 cells Prevents release of TNF-α, IL-1β, IL-6 12.5-50 µM [12]
Mouse model of acute lung injury Reduces serum TNF-α, IL-1β, IL-6 Not specified [12]

| | IL-1β-induced chondrocytes | Inhibits IL-6, TNF-α, iNOS, PGE2 | Dose-dependent |[9] |

Experimental Protocols

Protocol 1: Synthesis of Theaflavin-Conjugated Gold Nanoparticles (AuNPs)

This protocol is a generalized method based on the principles of green synthesis and conjugation for cancer therapy applications.[5]

  • Materials:

    • This compound (TF3)

    • Gold(III) chloride trihydrate (HAuCl4·3H2O)

    • Deionized water

    • Phosphate-buffered saline (PBS)

    • Stir plate and magnetic stir bars

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a 1 mM aqueous solution of HAuCl4.

    • Prepare a 1 mg/mL solution of TF3 in deionized water.

    • In a clean glass flask, add 10 mL of the HAuCl4 solution.

    • While stirring vigorously, add 1 mL of the TF3 solution to the HAuCl4 solution.

    • Continue stirring at room temperature for 1 hour. A color change from yellow to ruby red indicates the formation of AuNPs.

    • Monitor the formation of AuNPs by measuring the UV-Vis absorption spectrum. A characteristic surface plasmon resonance (SPR) peak around 530-550 nm confirms nanoparticle synthesis.

    • Purify the TF3-AuNP conjugate by centrifugation at 12,000 rpm for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in sterile PBS.

    • Repeat the centrifugation and resuspension step twice to remove any unconjugated TF3 and unreacted reagents.

    • Resuspend the final purified TF3-AuNPs in a known volume of sterile PBS for characterization and in vitro studies.

Protocol 2: Characterization of TF3-Loaded Nanoparticles

  • Dynamic Light Scattering (DLS) for Size and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Use a Zetasizer instrument to measure the hydrodynamic diameter (particle size) and the zeta potential (surface charge).

    • Perform measurements in triplicate to ensure accuracy.

  • Transmission Electron Microscopy (TEM) for Morphology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry completely.

    • Optionally, negatively stain the grid with a solution like phosphotungstic acid for better contrast.

    • Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.

  • Encapsulation Efficiency and Drug Loading (for encapsulated, not conjugated, NPs):

    • Separate the TF3-loaded nanoparticles from the aqueous medium containing free TF3 by ultracentrifugation.

    • Measure the concentration of free TF3 in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength or via High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = [(Total amount of TF3 - Amount of free TF3) / Total amount of TF3] x 100

      • DL (%) = [(Total amount of TF3 - Amount of free TF3) / Total weight of nanoparticles] x 100

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of TF3-nanoparticles against a cancer cell line (e.g., OVCAR-3, HCT116).

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • TF3-nanoparticle suspension

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the TF3-nanoparticle suspension and a "nanoparticle only" control in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control.

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application In Vitro Application s1 Mix HAuCl4 and TF3 Solution s2 Stir for 1 hour (Formation of AuNPs) s1->s2 s3 Centrifugation s2->s3 s4 Resuspend in PBS s3->s4 c1 Dynamic Light Scattering (DLS) (Size, Zeta Potential) s4->c1 c2 Transmission Electron Microscopy (TEM) (Morphology) s4->c2 c3 UV-Vis Spectroscopy (SPR Peak) s4->c3 a1 Cell Culture (e.g., Cancer Cells) s4->a1 a2 Treat cells with TF3-AuNPs a1->a2 a3 MTT Assay for Cytotoxicity a2->a3 a4 ELISA for Inflammatory Markers a2->a4

Caption: Workflow for TF3-nanoparticle synthesis and evaluation.

anticancer_pathway cluster_cell Osteosarcoma Cell TF3_NP This compound Nanoparticle ROS ↑ Reactive Oxygen Species (ROS) TF3_NP->ROS GSH ↓ Glutathione (GSH) Exhaustion TF3_NP->GSH MAPK MAPK Signaling Pathway (ERK, JNK, p38) ROS->MAPK Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis Ferroptosis Ferroptosis (Lipid Peroxidation) ROS->Ferroptosis GSH->ROS Proliferation ↓ Cell Proliferation & G0/G1 Arrest MAPK->Proliferation Apoptosis->Proliferation Ferroptosis->Proliferation

Caption: Anticancer mechanism of TF3 in osteosarcoma cells.[6]

anti_inflammatory_pathway cluster_cell Macrophage / Chondrocyte TF3_NP This compound Nanoparticle PI3K_AKT PI3K/AKT Pathway TF3_NP->PI3K_AKT MAPK MAPK Pathway TF3_NP->MAPK LPS LPS (Inflammatory Stimulus) LPS->PI3K_AKT LPS->MAPK NFkB NF-κB Activation PI3K_AKT->NFkB MAPK->NFkB Cytokines ↓ Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, MMPs) NFkB->Cytokines

Caption: Anti-inflammatory mechanism of TF3.[9][12]

References

Troubleshooting & Optimization

Improving the stability of Theaflavin 3,3'-digallate in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Theaflavin 3,3'-digallate (TF3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of TF3 in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound (TF3) in solution?

A1: The stability of TF3 in solution is highly susceptible to several environmental factors. The most critical factors include pH, temperature, light, oxygen, and the presence of metal ions.[1][2][3] TF3, like other theaflavins, is particularly vulnerable to degradation in alkaline conditions and at elevated temperatures.[1][2][4][5]

Q2: My TF3 solution is rapidly changing color. What is the likely cause?

A2: A rapid color change, often to a dark brown, is a visual indicator of TF3 degradation.[5] This is most commonly caused by exposure to an alkaline pH (pH > 7.0).[4][5] Under alkaline conditions, theaflavins can undergo autoxidation, leading to the formation of products like theanaphthoquinone.[4][5] High temperatures can also accelerate this degradation and color change.

Q3: What is the optimal pH range for maintaining TF3 stability?

A3: TF3 is significantly more stable in acidic conditions.[4][5] To maximize stability, it is recommended to maintain the pH of the solution between 3.0 and 6.0.[5] Theaflavins are known to be unstable under neutral and alkaline conditions, with degradation increasing significantly as the pH rises above 7.0.[4][5][6]

Q4: How should I store my TF3 stock and working solutions?

A4: For long-term storage, solid TF3 should be kept at -20°C or below, protected from light and moisture; under these conditions, it can be stable for four years or more.[7] Stock solutions should be prepared in an acidic buffer (pH 3-6), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Working solutions should be prepared fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light.

Q5: How does this compound (TF3) compare in stability to other theaflavins and catechins?

A5: Among the four main theaflavins, this compound (TF3) is generally more stable than theaflavin (TF1) and theaflavin-3-gallate-A (TF2A), particularly in boiling water or alkaline buffers.[1] However, the presence of the galloyl moiety can make gallated theaflavins, including TF3, less stable than the non-gallated theaflavin (TF).[8] In general, green tea catechins (GTCs) are considered more stable than theaflavins (TF).[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues with TF3 solutions.

TF3_Troubleshooting start Start: TF3 Solution is Degrading q_color Is the solution discolored (e.g., brown)? start->q_color a_ph Check pH of Solution q_color->a_ph Yes q_storage How was the solution stored? q_color->q_storage No q_ph Is pH > 6.0? a_ph->q_ph res_ph Action: Adjust pH to 3.0-6.0 using an appropriate acidic buffer (e.g., citrate buffer). q_ph->res_ph Yes q_ph->q_storage No end_node Problem Resolved res_ph->end_node check_temp Was it exposed to high temperatures (>25°C)? q_storage->check_temp check_light Was it exposed to light? q_storage->check_light check_ions Does the buffer contain transition metal ions (Fe, Cu)? q_storage->check_ions res_temp Action: Prepare fresh solution. Store at 4°C for short-term use or ≤ -20°C for long-term. check_temp->res_temp res_temp->end_node res_light Action: Use amber vials or wrap containers in foil. Work in low-light conditions. check_light->res_light res_light->end_node res_ions Action: Use metal-free buffers or add a chelating agent (e.g., EDTA). check_ions->res_ions res_ions->end_node

Caption: Troubleshooting flowchart for TF3 solution instability.

Quantitative Data on Theaflavin Stability

The tables below summarize the degradation of theaflavins under various conditions as reported in the literature.

Table 1: Effect of pH on Theaflavin (TFs) Degradation

pHIncubation TimeTemperature% DegradationSource
7.48 hoursNot Specified34.8%[5]
8.52 hoursNot Specified78.4%[5]

Table 2: Comparative Degradation of this compound (TFDG) and Epigallocatechin gallate (EGCG) with Human Fecal Microbiota

CompoundIncubation TimeTemperature% DegradationSource
TFDG2 hours37°C44%[9]
EGCG2 hours37°C72%[9]
TFDG12 hours37°C68%[9]
EGCG12 hours37°C99.5%[9]
TFDG48 hours37°C93%[9]
EGCG48 hours37°C100%[9]

Table 3: Stability of Theaflavin Monomers in Different Media (2-hour incubation at 37°C)

CompoundMedium% RecoveryImplied DegradationSource
TFDGHBSS (pH 6.0)> 80%< 20%[8]
TFDGDMEM< 15%> 85%[8]

Experimental Protocols

Protocol 1: General Method for Assessing TF3 Stability

This protocol outlines a general workflow for quantifying the stability of TF3 under different experimental conditions (e.g., varying pH, temperature, or presence of additives).

Stability_Workflow prep_sol 1. Solution Preparation - Prepare buffers of desired pH. - Dissolve TF3 to final concentration. incubate 2. Incubation - Aliquot TF3 solution into vials. - Incubate under controlled conditions (temperature, light/dark). prep_sol->incubate sampling 3. Time-Point Sampling - Collect samples at T=0, T=1h, T=2h, etc. - Immediately quench reaction (e.g., add acid, place on ice). incubate->sampling analysis 4. HPLC Analysis - Inject samples into a calibrated HPLC-UV system. - Use a C18 column. sampling->analysis quantify 5. Quantification - Determine TF3 peak area at each time point. - Calculate remaining TF3 concentration using a standard curve. analysis->quantify data 6. Data Analysis - Plot % TF3 remaining vs. time. - Calculate degradation rate constant (k). quantify->data

Caption: Experimental workflow for a TF3 stability study.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffers at the desired pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 7-8).

    • Prepare a stock solution of TF3 in a suitable solvent (e.g., DMSO, ethanol).

    • Dilute the TF3 stock solution into each buffer to achieve the final desired concentration. Keep the final concentration of the organic solvent low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Aliquot the TF3-buffer solutions into amber glass vials to protect from light.

    • Place the vials in a temperature-controlled environment (e.g., water bath, incubator) set to the desired temperature.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • The time ‘0’ sample should be taken immediately after preparation.

    • To stop further degradation, samples can be immediately acidified or flash-frozen and stored at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the concentration of the remaining TF3 in each sample using a reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector.

    • A typical mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

    • Detection is typically performed at a wavelength around 275 nm.[10]

  • Data Analysis:

    • Integrate the peak area corresponding to TF3 for each sample.

    • Calculate the percentage of TF3 remaining at each time point relative to the time ‘0’ sample.

    • Plot the natural logarithm of the TF3 concentration versus time. The slope of this line will be the negative of the first-order degradation rate constant (-k).

Degradation Pathway Overview

This compound is susceptible to both hydrolytic and oxidative degradation. The gallate esters can be hydrolyzed, and the core benzotropolone structure is prone to oxidation, especially under alkaline conditions, which is a key mechanism of its instability.

Degradation_Pathway TF3 This compound (TF3) Hydrolysis_Products Degalloylation Products (e.g., TF Monogallates, Theaflavin) TF3->Hydrolysis_Products Hydrolysis (e.g., by gut microbiota) Oxidation_Products Oxidation Products (e.g., Theanaphthoquinone) TF3->Oxidation_Products Oxidation (High pH, O2, Metal Ions)

Caption: Simplified degradation pathways for TF3.

References

Technical Support Center: Overcoming Poor Bioavailability of Theaflavin 3,3'-digallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Theaflavin 3,3'-digallate (TFDG).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at evaluating and improving the bioavailability of TFDG.

Issue 1: High variability in in vitro permeability assay results.

  • Question: My Caco-2 cell permeability assay for TFDG is showing inconsistent results between experiments. What could be the cause?

  • Answer: High variability in Caco-2 assays with TFDG can stem from several factors. Firstly, the inherent instability of TFDG, particularly the galloyl moiety, can lead to degradation during the experiment.[1][2][3][4] Ensure that your experimental solutions are freshly prepared and protected from light and high temperatures. Secondly, the expression of efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) in Caco-2 cells can vary with cell passage number.[1][2][3][4] It is crucial to use cells within a consistent and validated passage range. Finally, ensure the integrity of your Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the transport experiment.

Issue 2: Low oral bioavailability in animal studies despite promising in vitro results.

  • Question: My TFDG formulation showed good permeability in Caco-2 cells, but the in vivo bioavailability in mice is still very low. Why is there a discrepancy?

  • Answer: A significant contributor to this discrepancy is the extensive metabolism of TFDG by the gut microbiota.[5][6][7][8][9] Theaflavins that are not absorbed in the small intestine are subject to bioconversion by colonic microorganisms.[5][6] This can lead to the degradation of TFDG into metabolites that may not have the same biological activity.[5][6][7][8][9] Consider co-administering TFDG with antibiotics in a pilot study to assess the impact of gut microbiota on its bioavailability. Additionally, first-pass metabolism in the liver can also contribute to reduced systemic availability.[10][11]

Issue 3: Difficulty in achieving a stable and effective nanoformulation of TFDG.

  • Question: I am struggling to develop a stable nanoformulation for TFDG that enhances its bioavailability. What are some common pitfalls?

  • Answer: Developing a successful nanoformulation for TFDG requires careful consideration of the carrier material and the encapsulation process. The high molecular weight and large polar surface area of theaflavins present challenges for encapsulation.[12] Common issues include poor encapsulation efficiency, leading to a low drug load, and instability of the nanoformulation, resulting in aggregation or premature release of TFDG. Experiment with different types of nano-carriers such as liposomes, polymeric nanoparticles (e.g., PLGA), or solid lipid nanoparticles.[13] Optimizing the formulation parameters, such as the drug-to-polymer ratio and the use of surfactants, is critical for achieving a stable and effective delivery system.[12][14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the bioavailability and experimental investigation of TFDG.

  • Question: What are the primary reasons for the poor oral bioavailability of this compound?

  • Answer: The poor oral bioavailability of TFDG is attributed to several factors:

    • Efflux by Transporters: TFDG is a substrate for efflux transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs) in the intestinal epithelium, which actively pump the compound back into the intestinal lumen.[1][2][3][4]

    • Structural Instability: The galloyl moieties in the TFDG structure make it susceptible to degradation in the gastrointestinal tract.[1][2][3][4]

    • Gut Microbiota Metabolism: A significant portion of ingested TFDG is metabolized by the gut microbiota in the large intestine, leading to the formation of various catabolites.[5][6][7][8][9][15]

    • Low Water Solubility: The polyphenolic structure of theaflavins contributes to their low water solubility, which can limit their dissolution and subsequent absorption.[3]

  • Question: What are some promising strategies to enhance the bioavailability of TFDG?

  • Answer: Several formulation strategies are being explored to improve the bioavailability of TFDG:

    • Nanoformulations: Encapsulating TFDG in nanoparticles, such as gold nanoparticles or biodegradable nanogels, can protect it from degradation, improve its solubility, and enhance its absorption.[12][14]

    • Encapsulation: Microencapsulation techniques can shield TFDG from the harsh environment of the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[12][14]

    • Use of Adjuvants: Co-administration of TFDG with inhibitors of P-gp and MRPs could potentially increase its intestinal absorption.

  • Question: Which signaling pathways are known to be modulated by TFDG?

  • Answer: TFDG has been shown to modulate several key signaling pathways, including:

    • PDGFRβ Pathway: TFDG can suppress the activation of the Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and its downstream pathways.[16]

    • MAPK Pathways: TFDG can inhibit the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[16][17]

    • PI3K/Akt/mTOR Pathway: This pathway is another target of TFDG, which can inhibit the phosphorylation of Akt and mTOR.[16]

    • CaN-NFAT Signaling Pathway: TFDG has been shown to inhibit the activation of the Calcineurin-Nuclear Factor of Activated T-cells (CaN-NFAT) signaling pathway.[18]

    • EGFR Signaling Pathway: TFDG can induce the down-regulation of the Epidermal Growth Factor Receptor (EGFR).[19]

Data Presentation

Table 1: In Vitro Permeability of Theaflavins in Caco-2 Cell Monolayers

Theaflavin MonomerApparent Permeability Coefficient (Papp) (A→B) (x 10⁻⁷ cm/s)Efflux Ratio (B→A / A→B)
Theaflavin (TF)3.64> 1.24
Theaflavin-3-gallate (TF3G)0.44> 1.24
Theaflavin-3'-gallate (TF3'G)Not explicitly stated, but poor> 1.24
Theaflavin-3,3'-digallate (TFDG)Not explicitly stated, but poor> 1.24

Data synthesized from a study on the mechanism of low bioavailability of black tea theaflavins using Caco-2 cell monolayers.[1][2][3][4]

Table 2: In Vivo Pharmacokinetic Parameters of 125I-TFDG in Mice

Administration RouteDoseCmaxTmaxAUC₀-∞
Intravenous (i.v.)5 mg/kg--25.2 µg·min/L
Oral (p.o.)500 mg/kg-6 h504.92 µg·min/L

Data from a biodistribution and pharmacokinetics study of TFDG in mice. Note: Cmax for oral administration was achieved at 6 hours post-dosing. The AUC for oral administration was 20-fold higher than for i.v. dosing, which may be attributed to the high oral dose and potential recirculation of metabolites.[10][11][20]

Experimental Protocols

1. In Vitro Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of TFDG.

  • Methodology:

    • Cell Culture: Caco-2 cells are cultured on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

    • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

    • Transport Study:

      • For apical to basolateral (A→B) transport (absorptive), TFDG solution is added to the apical side, and the basolateral side contains a transport medium.

      • For basolateral to apical (B→A) transport (secretory), TFDG solution is added to the basolateral side, and the apical side contains the transport medium.

    • Sampling: Aliquots are taken from the receiver compartment at specific time intervals.

    • Quantification: The concentration of TFDG in the samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of TFDG.

2. In Vivo Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of TFDG after oral and intravenous administration.

  • Methodology:

    • Animal Model: BALB/c mice are typically used for these studies.[10][11]

    • Drug Administration:

      • Oral: TFDG is administered by gavage.

      • Intravenous: TFDG is administered via tail vein injection.

    • Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time points after drug administration.

    • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

    • Sample Analysis: The concentration of TFDG in the plasma samples is quantified using a suitable analytical method, such as LC-MS/MS.

    • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), are calculated using non-compartmental analysis.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Caco-2 Cell Culture Caco-2 Cell Culture Permeability Assay Permeability Assay Caco-2 Cell Culture->Permeability Assay Confluent Monolayer Data Analysis (Papp, Efflux Ratio) Data Analysis (Papp, Efflux Ratio) Permeability Assay->Data Analysis (Papp, Efflux Ratio) Quantification Animal Model (Mice) Animal Model (Mice) Data Analysis (Papp, Efflux Ratio)->Animal Model (Mice) Promising Candidates Drug Administration (Oral/IV) Drug Administration (Oral/IV) Animal Model (Mice)->Drug Administration (Oral/IV) Pharmacokinetic Analysis (Cmax, AUC) Pharmacokinetic Analysis (Cmax, AUC) Drug Administration (Oral/IV)->Pharmacokinetic Analysis (Cmax, AUC) Blood Sampling & Analysis

Caption: Experimental workflow for assessing TFDG bioavailability.

signaling_pathways cluster_pdgfr PDGFRβ Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathways TFDG TFDG PDGFRb PDGFRβ TFDG->PDGFRb Inhibits Phosphorylation Akt Akt TFDG->Akt Inhibits Phosphorylation JNK JNK TFDG->JNK Inhibits Phosphorylation ERK ERK TFDG->ERK Inhibits Phosphorylation p38 p38 TFDG->p38 Inhibits Phosphorylation PLCg PLCγ PDGFRb->PLCg Src Src PDGFRb->Src mTOR mTOR Akt->mTOR

Caption: Signaling pathways modulated by this compound.

bioavailability_challenges Poor Bioavailability of TFDG Poor Bioavailability of TFDG Efflux by Transporters (P-gp, MRPs) Efflux by Transporters (P-gp, MRPs) Poor Bioavailability of TFDG->Efflux by Transporters (P-gp, MRPs) Structural Instability Structural Instability Poor Bioavailability of TFDG->Structural Instability Gut Microbiota Metabolism Gut Microbiota Metabolism Poor Bioavailability of TFDG->Gut Microbiota Metabolism Low Water Solubility Low Water Solubility Poor Bioavailability of TFDG->Low Water Solubility

Caption: Key factors contributing to the poor bioavailability of TFDG.

References

Technical Support Center: Theaflavin 3,3'-digallate HPLC Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Theaflavin 3,3'-digallate (TFDG) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

Peak Shape Problems

1. Question: Why is my this compound peak tailing?

Answer: Peak tailing for TFDG, a polyphenolic compound, is a common issue in reversed-phase HPLC and can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the C18 column packing can interact with the polar functional groups of TFDG, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of TFDG, causing secondary interactions with the stationary phase.

  • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of residual silanols on the column, minimizing secondary interactions.[1]

  • Use a Modern, End-capped Column: Employing a high-purity, end-capped C18 column can significantly reduce the number of available silanol groups.

  • Optimize Sample Concentration: Dilute your sample to ensure you are working within the linear range of the column and detector.

  • Incorporate a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can contribute to peak shape distortion.[2]

  • Column Flushing: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.

2. Question: My TFDG peak is showing fronting. What could be the cause?

Answer: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread and front.

  • Column Overload: Severe sample overload can also manifest as peak fronting.

  • Low Column Temperature: In some cases, low column temperatures can lead to poor peak shape, including fronting.

Troubleshooting Steps:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.

  • Increase Column Temperature: A moderate increase in column temperature (e.g., to 30-40 °C) can improve peak symmetry.

Baseline and Sensitivity Issues

3. Question: I'm observing significant baseline noise and drift. How can I resolve this?

Answer: Baseline noise and drift can compromise the sensitivity and accuracy of your TFDG quantification. Common causes include:

  • Mobile Phase Issues: Impure solvents, dissolved gases, or improper mixing of mobile phase components can all contribute to baseline instability.

  • Detector Problems: A dirty flow cell or a deteriorating lamp in the UV detector can cause noise and drift.

  • Pump Malfunctions: Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Degas Mobile Phase: Degas your mobile phase daily using sonication, vacuum filtration, or an inline degasser.

  • Clean the Flow Cell: Flush the detector flow cell with a suitable cleaning solvent.

  • Check Pump Performance: Purge the pump to remove air bubbles and ensure a stable flow rate and pressure.

  • Install an In-line Filter: An in-line filter between the pump and the injector can trap particulate matter from the mobile phase.

4. Question: My TFDG peak is very small, and the sensitivity is low. What can I do?

Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Optimize Detection Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for TFDG, which is typically around 280 nm or 380 nm.

  • Check Sample Preparation: Inefficient extraction or degradation of TFDG during sample preparation can lead to low concentrations in the final extract. Theaflavins can be susceptible to degradation, so proper handling is crucial.

  • Increase Injection Volume: Carefully increase the injection volume, but be mindful of potential peak distortion.

  • Concentrate the Sample: If possible, concentrate your sample extract before injection.

  • Evaluate Column Efficiency: A poorly performing column will result in broader peaks and lower peak heights.

Retention Time and Resolution Problems

5. Question: The retention time of my TFDG peak is shifting between injections. What is causing this?

Answer: Retention time instability can invalidate your quantitative results. The primary causes include:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.

  • Fluctuations in Column Temperature: Inconsistent column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

  • Pump Flow Rate Instability: Inconsistent flow from the pump will directly impact retention times.

Troubleshooting Steps:

  • Prepare Mobile Phase Accurately: Use precise measurements when preparing your mobile phase. For gradient elution, ensure the pump's proportioning valves are functioning correctly.

  • Use a Column Oven: A column oven provides a stable temperature environment for the separation.

  • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.

  • Check Pump Performance: Monitor the pump pressure for any fluctuations that might indicate a problem with the flow rate.

6. Question: I have poor resolution between the TFDG peak and other theaflavin peaks or matrix components. How can I improve this?

Answer: Achieving good resolution is critical for accurate quantification. Poor resolution can be addressed by modifying several chromatographic parameters.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjusting the ratio of organic solvent to water in the mobile phase can significantly alter selectivity.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve resolution.

    • Mobile Phase Additives: The concentration of acid (e.g., formic acid, acetic acid) in the mobile phase can affect the separation of theaflavin monomers. Increasing the proportion of acetic acid can accelerate separation but may also lead to overlapping peaks if not optimized.[3]

  • Adjust the Gradient Program: A shallower gradient can often improve the separation of closely eluting compounds.

  • Change the Column:

    • Particle Size: A column with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) will provide higher efficiency and better resolution.

    • Stationary Phase: Trying a different C18 column from another manufacturer or a different stationary phase (e.g., phenyl-hexyl) can offer different selectivity.

  • Modify the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time. Studies have shown that flow rates above 1.5 ml/min can decrease the separation of theaflavins.[3]

Carryover and Ghost Peaks

7. Question: I am observing a TFDG peak in my blank injections (carryover). How can I prevent this?

Answer: Carryover can be a significant issue, especially when analyzing samples with a wide range of concentrations.

Troubleshooting Steps:

  • Optimize Injector Wash Procedure:

    • Use a strong wash solvent that can effectively dissolve TFDG. A mixture of organic solvent and water, sometimes with a small amount of acid, is often effective.

    • Increase the volume of the wash solvent and the number of wash cycles.

  • Clean the Injection System: Regularly clean the injector needle, seat, and loop to remove any adsorbed residues.

  • Check for Dead Volumes: Ensure all fittings and tubing are properly connected to minimize dead volumes where the sample can get trapped.

  • Inject a Blank After High-Concentration Samples: This can help to wash out any residual TFDG before injecting your next sample.

8. Question: I see unexpected peaks (ghost peaks) in my chromatograms. What are they and how do I get rid of them?

Answer: Ghost peaks are peaks that appear in your chromatogram but are not part of your sample. They can originate from various sources.

Troubleshooting Steps:

  • Mobile Phase Contamination: Filter your mobile phase and use high-purity solvents.

  • Sample Contamination: Ensure your sample preparation process is clean and that the solvents used for extraction and dilution are pure.

  • Carryover: As discussed above, ghost peaks can be a result of carryover from a previous injection.

  • Bleed from the Column or other System Components: Ensure all system components are compatible with the mobile phase and operating conditions.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the HPLC analysis of theaflavins, including this compound. This data is compiled from various published methods and should be used as a general guide. Method validation is essential for specific applications.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Theaflavins

CompoundLOD (mg/L)LOQ (mg/L)Reference
Theaflavin (TF)0.1 - 0.30.4 - 1.1[3][4]
Theaflavin-3-gallate (TF-3-G)0.1 - 0.30.4 - 1.1[3][4]
Theaflavin-3'-gallate (TF-3'-G)0.1 - 0.30.4 - 1.1[3][4]
Theaflavin-3,3'-digallate (TFDG)0.1 - 0.30.4 - 1.1[3][4]

Table 2: Reported Recovery Rates for Theaflavins in Tea Samples

CompoundRecovery (%)Reference
Theaflavin (TF)97.5 - 102.6[3][4]
Theaflavin-3-gallate (TF-3-G)98.6 - 102.4[3][4]
Theaflavin-3'-gallate (TF-3'-G)99.6 - 105.4[3][4]
Theaflavin-3,3'-digallate (TFDG)95.5 - 105.4[3][4]

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound.

Sample Preparation: Extraction of Theaflavins from Black Tea
  • Grind Tea Sample: Grind the black tea leaves to a fine powder.

  • Extraction Solvent: Prepare a solution of 70% methanol in water.

  • Extraction:

    • Weigh approximately 0.2 g of the ground tea powder into a centrifuge tube.

    • Add 5 mL of the 70% methanol solution.

    • Heat the mixture at 70°C for 10 minutes in a water bath, with intermittent vortexing.

    • Allow the mixture to cool to room temperature and then centrifuge.

    • Collect the supernatant.

    • Repeat the extraction process on the residue with another 5 mL of 70% methanol.

    • Combine the supernatants and make up the volume to 10 mL with the extraction solvent.

  • Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method for Theaflavin Quantification
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Modern methods may use columns with smaller particle sizes for faster analysis.[5]

  • Mobile Phase:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 2% acetic acid).[3]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient program involves starting with a low percentage of mobile phase B and gradually increasing it to elute the more hydrophobic theaflavins. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-25 min: 10-25% B

    • 25-30 min: 25-40% B

    • 30-35 min: 40-10% B (return to initial conditions)

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 280 nm or 380 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or dimethyl sulfoxide).[6] From the stock solution, prepare a series of calibration standards by diluting with the initial mobile phase.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Grind Grind Tea Sample Extract Solvent Extraction Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Injection Sample Injection Filter->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV-Vis Detection (280 nm / 380 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for this compound HPLC quantification.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed for TFDG q1 Is tailing observed for all peaks? start->q1 all_peaks_yes Likely a physical or system issue q1->all_peaks_yes Yes all_peaks_no Likely a chemical interaction issue q1->all_peaks_no No check_frit Check for blocked column frit all_peaks_yes->check_frit check_void Check for column void check_frit->check_void q2 Is mobile phase pH appropriate (e.g., pH 2-3)? all_peaks_no->q2 ph_no Adjust mobile phase pH q2->ph_no No ph_yes Consider other chemical factors q2->ph_yes Yes q3 Is the column old or contaminated? ph_yes->q3 column_yes Flush or replace the column q3->column_yes Yes column_no Check for sample overload q3->column_no No overload_solution Dilute sample or reduce injection volume column_no->overload_solution

References

Technical Support Center: Enhancing Theaflavin 3,3'-digallate (TF3) Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Theaflavin 3,3'-digallate (TF3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the aqueous solubility of TF3 for successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the solubility of this compound (TF3) crucial for in vivo studies?

A1: this compound (TF3), a prominent polyphenol in black tea, exhibits poor water solubility. This characteristic significantly limits its oral bioavailability, making it challenging to achieve therapeutic concentrations in target tissues during in vivo studies. Enhancing its solubility is a critical step to improve absorption from the gastrointestinal tract and, consequently, its systemic availability and therapeutic efficacy.

Q2: What are the primary methods to improve the solubility of TF3 for animal studies?

A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like TF3. The most common and effective methods for preclinical research include:

  • Cyclodextrin Inclusion Complexes: Encapsulating TF3 within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.

  • Nanoparticle Formulations:

    • LIPOSOMES: Encapsulating TF3 in liposomes, which are lipid-based vesicles, can improve its stability and facilitate its transport across biological membranes.

    • Polymeric Nanoparticles (e.g., PLGA): Formulating TF3 into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can provide controlled release and improve bioavailability.

  • Co-solvents and Surfactants: The use of biocompatible organic solvents (co-solvents) or surfactants can help to dissolve TF3 in aqueous vehicles for administration.

Troubleshooting Guides

Issue 1: Low and inconsistent results in in vivo efficacy studies with TF3.

  • Possible Cause: Poor bioavailability due to low aqueous solubility of TF3.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure that the formulation used for in vivo administration is appropriate for a poorly soluble compound. Administering TF3 as a simple suspension in water is likely to yield low and variable absorption.

    • Implement Solubility Enhancement: Select and apply a suitable solubility enhancement technique as outlined in Q2 of the FAQs.

    • Characterize the Formulation: Before in-vivo administration, characterize your formulation to ensure successful encapsulation or complexation and determine the final concentration of TF3.

Issue 2: Precipitation of TF3 upon dilution of a stock solution in an aqueous buffer for cell-based assays or animal administration.

  • Possible Cause: The concentration of the organic solvent in the final solution is too low to maintain TF3 in a dissolved state.

  • Troubleshooting Steps:

    • Optimize Co-solvent Percentage: Determine the minimum percentage of the co-solvent (e.g., DMSO, ethanol) required to keep TF3 solubilized at the desired final concentration in the aqueous medium.

    • Consider Alternative Formulations: If a high concentration of an organic solvent is not permissible for the experiment, consider using cyclodextrin complexes or nanoparticle formulations which are generally more stable in aqueous environments.

Data Presentation: Solubility of this compound

The following table summarizes the reported solubility of TF3 in various solvents.

Solvent/SystemSolubilityReference
Water25 mg/mL[1][2]
Ethanol10 mg/mL[3][4]
DMSO10 mg/mL[3][4]
DMF25 mg/mL[3][4]
DMF:PBS (pH 7.2) (1:6)0.14 mg/mL[3][4]

Note: There is limited publicly available quantitative data directly comparing the in vivo bioavailability (e.g., Cmax, AUC) of TF3 in these enhanced formulations versus a standard suspension.

Experimental Protocols

Protocol 1: Preparation of this compound - β-Cyclodextrin (β-CD) Inclusion Complex

This protocol provides a general method for preparing a TF3-β-CD inclusion complex for improved aqueous solubility.

Materials:

  • This compound (TF3)

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Molar Ratio Determination: Determine the desired molar ratio of TF3 to β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • β-CD Solution Preparation: Dissolve the calculated amount of β-CD in deionized water with continuous stirring. Gentle heating may be applied to facilitate dissolution.

  • TF3 Addition: Gradually add the calculated amount of TF3 to the β-CD solution while stirring continuously.

  • Complexation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clearer as the complex forms.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a solid powder of the TF3-β-CD inclusion complex.

  • Characterization (Optional but Recommended): The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Reconstitution: The lyophilized powder can be reconstituted in water or a suitable buffer for in vivo administration.

Protocol 2: Formulation of TF3-Loaded Nanoliposomes

This protocol describes the preparation of TF3-loaded nanoliposomes using the ethanol injection and high-pressure microfluidization method.

Materials:

  • This compound (TF3)

  • Phospholipids (e.g., soy lecithin)

  • Cholesterol

  • Ethanol

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • High-pressure microfluidizer

Methodology:

  • Lipid Phase Preparation: Dissolve TF3, phospholipids, and cholesterol in ethanol to form the lipid phase.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically a buffer like PBS.

  • Ethanol Injection: Inject the lipid phase into the aqueous phase under constant stirring. This will cause the spontaneous formation of liposomes.

  • High-Pressure Microfluidization: Pass the liposome suspension through a high-pressure microfluidizer for several cycles to reduce the particle size and create a homogenous nano-emulsion.

  • Solvent Removal: Remove the ethanol from the suspension using a rotary evaporator.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of TF3 successfully encapsulated within the liposomes using techniques like ultracentrifugation followed by spectrophotometric or chromatographic analysis of the supernatant.

  • Storage: Store the nanoliposome suspension at 4°C.

Protocol 3: Preparation of TF3-Loaded PLGA Nanoparticles

This protocol details the preparation of TF3-loaded PLGA nanoparticles using a solvent evaporation method.[5]

Materials:

  • This compound (TF3)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve TF3 and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid PLGA nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any residual PVA and unencapsulated TF3. Repeat the centrifugation and washing steps.

  • Lyophilization: Freeze-dry the final nanoparticle pellet to obtain a powder.

  • Characterization:

    • Particle Size and Morphology: Analyze the particle size and morphology using DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading: Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the TF3 content using a validated analytical method (e.g., HPLC).

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_formulation Solubility Enhancement cluster_characterization Characterization cluster_invivo In Vivo Study TF3 This compound (Poorly Soluble) Cyclodextrin Cyclodextrin Complexation TF3->Cyclodextrin Nanoliposomes Nanoliposome Formulation TF3->Nanoliposomes PLGA_NP PLGA Nanoparticle Formulation TF3->PLGA_NP Size Particle Size (DLS, SEM/TEM) Cyclodextrin->Size Nanoliposomes->Size Encapsulation Encapsulation Efficiency (HPLC) Nanoliposomes->Encapsulation Zeta Zeta Potential (DLS) Nanoliposomes->Zeta PLGA_NP->Size PLGA_NP->Encapsulation PLGA_NP->Zeta Administration Oral Administration Size->Administration Encapsulation->Administration Zeta->Administration PK Pharmacokinetic Analysis (Blood Sampling) Administration->PK PD Pharmacodynamic Analysis (Tissue Analysis) PK->PD

Caption: Experimental workflow for enhancing TF3 solubility for in vivo studies.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkBa->NFkB_inactive Inhibits Degradation Degradation NFkB_active NF-κB (p65/p50) (Active) Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Inflammatory_Genes Induces TF3 This compound TF3->IKK Inhibits Degradation->NFkB_active Releases

Caption: TF3 inhibits the NF-κB signaling pathway.[6][7]

AMPK_Pathway TF3 This compound AMPK AMPK TF3->AMPK Activates PPARa PPARα AMPK->PPARa Upregulates FoxO3A FoxO3A AMPK->FoxO3A Activates Lipolysis Lipolysis & β-oxidation PPARa->Lipolysis MnSOD MnSOD FoxO3A->MnSOD Upregulates Antioxidant_Defense Antioxidant Defense MnSOD->Antioxidant_Defense

References

Technical Support Center: Large-Scale Synthesis of Theaflavin 3,3'-digallate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Theaflavin 3,3'-digallate (TFDG).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The main approaches for TFDG synthesis are direct extraction from black tea, chemical oxidation, and enzymatic synthesis.[1][2] Direct extraction is often inefficient for large-scale production due to high costs and low yields.[2] Chemical synthesis can also result in low yields and may introduce undesirable residual reagents.[3] Enzymatic synthesis, utilizing enzymes like polyphenol oxidase (PPO) or peroxidase (POD), is a more common and promising approach for large-scale, high-purity production.[1][2][3][4]

Q2: What are the common sources of enzymes for the enzymatic synthesis of TFDG?

A2: Enzymes for TFDG synthesis are typically sourced from plants (like tea leaves, pears, and eggplants) or microbial systems.[1][4] While plant-derived PPOs are effective, their extraction can be complex and costly, and their activity can vary between seasons.[1][5] To address these limitations, microbial sources, such as Bacillus megaterium, are being explored for more stable and cost-effective enzyme production.[1][5] Recombinant and immobilized enzymes are also being developed to enhance stability and reusability.[3][6]

Q3: What are the key starting materials for the enzymatic synthesis of TFDG?

A3: The primary substrates for the enzymatic synthesis of TFDG are (-)-epigallocatechin-3-O-gallate (EGCG) and (-)-epicatechin gallate (ECG).[3][6] The purity of these catechins is crucial for achieving a high yield and purity of the final TFDG product.

Q4: Why is purification of TFDG challenging?

A4: The enzymatic synthesis of TFDG often results in a mixture of different theaflavins, not just the desired 3,3'-digallate form.[7] This necessitates sophisticated purification techniques to isolate TFDG with high purity. Common methods include column chromatography using resins like LH-20 or NKA-9, and high-speed countercurrent chromatography.[7][8][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Suboptimal Reaction pH The optimal pH for TFDG synthesis can vary depending on the enzyme source. For microbial PPO from Bacillus megaterium, a pH of 4.0 has been shown to be optimal.[1][5] For PPO from tea leaves, a pH of 5.5 has been reported.[1] Verify and adjust the pH of your reaction buffer.
Incorrect Substrate Ratio The molar ratio of EGCG to ECG significantly impacts the yield. An EGCG to ECG molar ratio of 2:1 has been found to be optimal in several studies for maximizing TFDG production.[1][3][5]
Suboptimal Temperature Enzyme activity is highly temperature-dependent. For microbial PPO, the optimal temperature is around 25°C.[1][5] For tea leaf PPO, a temperature of 33°C has been used.[1] Ensure your reaction is maintained at the optimal temperature for your specific enzyme.
Inadequate Enzyme Concentration Insufficient enzyme concentration can lead to incomplete conversion of substrates. Optimization of the enzyme concentration is crucial. For instance, with a specific PPO, a concentration of 20 mg/100 mL was found to be optimal.[10]
Enzyme Inhibition High concentrations of substrates (ester catechins) can inhibit the activity of PPO.[11] Consider a fed-batch approach or optimizing the initial substrate concentrations to avoid inhibition.
Issue 2: Low Purity of this compound
Potential Cause Troubleshooting Step
Formation of Other Theaflavin Derivatives The enzymatic reaction naturally produces a mixture of theaflavins. Optimizing the substrate ratio (EGCG:ECG) can favor the formation of TFDG.
Inefficient Purification Method A single purification step may not be sufficient. Consider using a multi-step purification protocol. For example, an initial separation using an NKA-9 resin column followed by further purification with high-speed countercurrent chromatography can yield high-purity TFDG.[7][9]
Co-elution with Unreacted Substrates Ensure that the chromatography conditions are optimized to separate TFDG from unreacted EGCG and ECG. The use of different ethanol concentrations as an eluent can be effective.[7]
Issue 3: Poor Enzyme Stability and Reusability
Potential Cause Troubleshooting Step
Enzyme Denaturation The enzyme may be denaturing due to suboptimal pH, temperature, or the presence of organic solvents. Ensure all reaction conditions are within the enzyme's stable range.
Loss of Enzyme During Recovery If you are reusing the enzyme, ensure the recovery method is gentle and efficient.
Suboptimal Immobilization If using an immobilized enzyme, the immobilization support and method can affect stability. Polyethylene glycol and Fe3O4/chitosan nanoparticles have been used successfully for PPO immobilization, significantly improving enzyme stability and reusability.[3][6]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions and Yields for TFDG Synthesis

Enzyme SourceSubstrate Ratio (EGCG:ECG)Optimal pHOptimal Temperature (°C)Reaction TimeYield/TiterReference
Pear PPO (immobilized)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified42.23% (based on ECG)[6]
Tea Leaf PPONot Specified5.533Not Specified11 mg/L[1]
Bacillus megaterium PPO (Wild Type)2:1 (molar)4.02530 min127.62 mg/L[1]
Bacillus megaterium PPO (Mutant Mu₄)2:1 (molar)4.02530 min960.36 mg/L (44.22% conversion)[1][5]
PPO from Tea Leaves (in situ)Not Specified5.5Not SpecifiedNot Specified36.00% (with 90.5% purity)[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of TFDG using Microbial PPO

This protocol is based on the methodology described for a mutant Bacillus megaterium PPO.[1][5]

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel.

    • The reaction buffer should be Mcilvaine Buffer at pH 4.0.

    • Add the substrates, EGCG and ECG, to the buffer at a molar ratio of 2:1.

    • Add 0.1 mM Cu²⁺ to the reaction mixture.

    • Add the purified mutant PPO enzyme (e.g., Mu₄) to a final concentration of 0.06 mM.

  • Reaction Conditions:

    • Maintain the reaction temperature at 25°C.

    • Agitate the reaction mixture at 200 rpm.

    • Allow the reaction to proceed for 30 minutes.

  • Reaction Termination and Analysis:

    • Terminate the reaction, for example, by adding a quenching agent or by heat inactivation if appropriate for the subsequent purification steps.

    • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to determine the concentration of TFDG.

Protocol 2: In Situ Enzymatic Synthesis and Purification of TFDG

This protocol is adapted from a method using fresh tea leaves.[7]

  • Enzyme and Substrate Preparation:

    • Use fresh tea leaves as the source of both the PPO enzyme and the catechin substrates.

  • Reaction Conditions:

    • Conduct the reaction in a solution containing 20% ethanol at a pH of 5.5. The presence of ethanol can enhance the formation of theaflavins.

    • The reaction time should be optimized; for example, a 2-hour incubation at 37°C with shaking has been used.

  • Purification:

    • After the reaction, centrifuge the mixture to remove solid precipitates.

    • Pass the supernatant through an NKA-9 resin column to adsorb the theaflavins.

    • Wash the column with the reaction solution (containing 20% ethanol) to elute unreacted catechins and other reactants. This eluent can be recycled for subsequent synthesis batches.

    • Elute the adsorbed theaflavins, including TFDG, from the resin using a gradient of ethanol with varying concentrations to achieve separation and purification.

Visualizations

Enzymatic_Synthesis_of_TFDG EGCG (-)-Epigallocatechin -3-O-gallate (EGCG) PPO Polyphenol Oxidase (PPO) EGCG->PPO ECG (-)-Epicatechin gallate (ECG) ECG->PPO TFDG Theaflavin 3,3'-digallate (TFDG) PPO->TFDG Oxidative Coupling

Caption: Enzymatic synthesis of this compound.

TFDG_Synthesis_Workflow start Start substrates Prepare Substrates (EGCG & ECG) start->substrates reaction Enzymatic Reaction (PPO, Optimized Conditions) substrates->reaction quench Terminate Reaction reaction->quench centrifuge Centrifugation/ Filtration quench->centrifuge purification Chromatographic Purification centrifuge->purification analysis Purity & Yield Analysis (HPLC) purification->analysis end Pure TFDG analysis->end

Caption: General experimental workflow for TFDG synthesis.

References

Preventing degradation of Theaflavin 3,3'-digallate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Theaflavin 3,3'-digallate (TFDG). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of TFDG during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential sources of degradation.

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity Degradation of TFDG in stock or working solutions.Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Protect solutions from light and exposure to air.
Color change of TFDG solution (e.g., darkening) Oxidation and/or degradation of TFDG, which can be accelerated by exposure to light, oxygen, and alkaline pH.Prepare solutions in amber vials or wrap containers in aluminum foil. Use deoxygenated solvents where possible. Ensure the pH of your experimental buffer is neutral or slightly acidic.
Precipitation of TFDG in aqueous buffers Low solubility of TFDG in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) before diluting to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Low purity of TFDG detected by HPLC analysis Degradation during storage or handling.Store solid TFDG at -20°C in a tightly sealed container, protected from light and moisture. When preparing solutions, minimize the time the compound is exposed to ambient conditions.

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are exposure to alkaline pH, high temperatures, light, and oxygen.[1][2] TFDG is more stable in acidic to neutral conditions and should be protected from light and heat to maintain its integrity.[1]

Q2: How should I store solid this compound?

A2: Solid this compound should be stored at -20°C in a tightly sealed, light-protected container.[3] Under these conditions, it can be stable for at least four years.[4]

Q3: What is the stability of this compound in different solvents?

A3: this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[3] Stock solutions in these solvents should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[3][5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5]

Q4: How stable is this compound in aqueous solutions and cell culture media?

A4: this compound has limited stability in aqueous solutions, particularly at neutral to alkaline pH. In a study using a cell culture medium (SIEM) at 37°C, a modest decrease of 20.9% was observed after 48 hours, suggesting relative stability under these specific experimental conditions.[6] However, at higher temperatures, such as 80°C, a decomposition rate of around 60% has been reported within 30 minutes.[1] For cell culture experiments, it is recommended to prepare fresh working solutions from a frozen stock solution immediately before use.

Data Presentation: TFDG Stability

The following tables summarize the known stability data for this compound under various conditions.

Table 1: Temperature-Dependent Degradation of Theaflavins

TemperatureConditionDegradation RateReference
37°CIn SIEM cell culture medium for 48 hours~20.9% degradation[6]
80°CIn aqueous solution for 30 minutes~60% degradation[1]
Room TemperatureIn sodium phosphate buffer (pH 7.4)Less stable than in acidic conditions; specific rate for TFDG not detailed but noted to be more stable than other theaflavins.[2]
Boiling WaterAqueous solutionLess stable than in acidic conditions; specific rate for TFDG not detailed but noted to be more stable than other theaflavins.[2]

Table 2: pH-Dependent Stability of Theaflavins

pHConditionStabilityReference
> 8Alkaline aqueous solutionUnstable, with over 40% decomposition.[1]
7.4Sodium phosphate bufferLess stable than in acidic conditions.[2]
Acidic (e.g., pH < 7)Aqueous solutionMore stable.[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a standardized method for preparing a TFDG stock solution for in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of TFDG using a calibrated analytical balance.

  • Dissolve the weighed TFDG in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex the solution until the TFDG is completely dissolved. Avoid vigorous shaking to minimize oxidation.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][5]

Protocol for HPLC Analysis of this compound Purity

This method can be used to assess the purity of TFDG and detect potential degradation products.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% orthophosphoric acid in ultrapure water.[7]

  • Mobile Phase B: 0.1% orthophosphoric acid in acetonitrile.[7]

  • Gradient Program:

    • Start with 10% B.

    • Increase to 11% B over 5 minutes.

    • Increase to 20% B over the next 5 minutes.

    • Hold at 20% B for 6 minutes.

    • Increase to 30% B over 8 minutes.

    • Increase to 45% B over 8 minutes.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

Sample Preparation:

  • Prepare a standard solution of TFDG of known concentration in a suitable solvent (e.g., methanol or the mobile phase).

  • To prevent oxidation during analysis, a stabilization solution of EDTA and ascorbic acid can be added to the standard and sample solutions.[7]

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival.

TFDG_Signaling_Pathways TFDG This compound IKK IKK TFDG->IKK Inhibits PI3K PI3K TFDG->PI3K Inhibits Ras Ras TFDG->Ras Inhibits IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellSurvival Apoptosis Apoptosis ERK->Apoptosis

Caption: TFDG inhibits pro-inflammatory and pro-survival signaling pathways.

Experimental Workflow for Assessing TFDG Stability

A general workflow for monitoring the stability of this compound during an experiment.

TFDG_Stability_Workflow start Start: Prepare fresh TFDG stock solution prep_working Prepare working solution in experimental buffer start->prep_working t0_sample Take initial sample (T=0) for HPLC analysis prep_working->t0_sample experiment Perform experiment under controlled conditions (temp, light, pH) prep_working->experiment hplc_analysis Analyze all samples by HPLC t0_sample->hplc_analysis time_points Take samples at defined time points experiment->time_points time_points->hplc_analysis data_analysis Compare peak areas to determine degradation hplc_analysis->data_analysis end End: Assess TFDG stability data_analysis->end

Caption: Workflow for monitoring TFDG stability using HPLC.

Logical Relationship of Factors Causing TFDG Degradation

This diagram illustrates the interplay of factors that can lead to the degradation of this compound.

TFDG_Degradation_Factors TFDG This compound (Stable) Degradation Degradation Products TFDG->Degradation leads to High_Temp High Temperature High_Temp->Degradation Alkaline_pH Alkaline pH Alkaline_pH->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen (Air) Oxygen->Degradation

Caption: Key environmental factors leading to TFDG degradation.

References

Technical Support Center: Theaflavin 3,3'-digallate (TF3) for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Theaflavin 3,3'-digallate (TF3) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a recommended starting dosage for this compound in mice?

A1: The optimal dosage of TF3 is dependent on the administration route and the experimental model. Based on published studies, here are some established starting points:

  • Oral Gavage: For general pharmacokinetic studies, a high dose of 500 mg/kg has been used in mice[1][2]. In an osteosarcoma xenograft model, daily oral gavage of 20 mg/kg and 40 mg/kg showed significant antitumor efficacy[3].

  • Intravenous (IV) Injection: For pharmacokinetic and distribution studies, a dosage of 5 mg/kg has been utilized in mice[1][2].

  • Intraperitoneal (IP) Injection: In a mouse model of neointimal hyperplasia, a dosage of 10 mg/kg was administered.

It is crucial to perform dose-response studies for your specific model to determine the optimal therapeutic window.

Q2: How should I prepare TF3 for in vivo administration?

A2: Proper preparation of TF3 is critical for accurate and reproducible results.

  • For Oral Gavage: TF3 can be dissolved in Dimethyl Sulfoxide (DMSO) and then further diluted in a vehicle like phosphate-buffered saline (PBS) or corn oil. One study used 0.05% DMSO as a vehicle for oral gavage in mice[3]. It is recommended to prepare the solution fresh for each administration.

  • For Intravenous/Intraperitoneal Injection: Due to its limited water solubility (0.1 mg/mL), dissolving TF3 for injections requires careful consideration. While specific vehicle formulations for TF3 injection are not consistently detailed in the literature, a common approach for similar polyphenols is to dissolve them in a small amount of a biocompatible solvent like DMSO, and then dilute with a sterile vehicle such as saline or PBS to the final desired concentration. It is imperative to ensure the final concentration of the solvent is non-toxic to the animals. A final DMSO concentration of less than 5% is generally considered safe for in vivo studies. Always perform a small pilot study to check for any immediate adverse reactions to the vehicle.

Q3: I am observing lower than expected efficacy in my animal model. What could be the issue?

A3: Several factors can contribute to lower-than-expected efficacy of TF3 in vivo:

  • Low Bioavailability: TF3 is known to have poor oral bioavailability[1][2]. Consider the following:

    • Co-administration with Black Tea Extract (BTE): Studies have shown that administering TF3 along with BTE can enhance its absorption and tissue distribution[1][2].

    • Formulation Strategies: While not extensively studied for TF3 specifically, nanoformulations and other drug delivery systems are being explored to improve the bioavailability of polyphenols.

  • Instability: Theaflavins can be unstable, particularly in alkaline conditions. Ensure that your preparation and administration protocols maintain a suitable pH. Prepare solutions fresh and protect them from light and high temperatures.

  • Dosage and Administration Frequency: The dosage and frequency of administration may need to be optimized for your specific model. A single daily dose may not be sufficient to maintain therapeutic concentrations. One study noted that a second administration after a 6-hour interval enhanced tissue levels of radioactivity[1].

  • Target Engagement: Confirm that TF3 is reaching the target tissue and modulating the intended signaling pathway. This can be assessed through techniques like Western blotting or immunohistochemistry on tissue samples to check for changes in phosphorylation of key proteins.

Q4: What are the potential signs of toxicity I should monitor in my animals?

A4: While TF3 is generally considered to have low toxicity, it is essential to monitor animals for any adverse effects, especially at higher doses. General signs of polyphenol toxicity in rodents can include:

  • Reduced body weight gain

  • Changes in food and water intake

  • Lethargy or changes in activity levels

  • Gastrointestinal issues such as diarrhea

  • Changes in organ-to-body weight ratios upon necropsy

In studies with other polyphenols, high doses have been associated with liver and kidney toxicity. Therefore, monitoring relevant serum biomarkers (e.g., ALT, AST, creatinine) can be a valuable part of your safety assessment. One study noted that TF3 exhibited selective cytotoxicity to osteosarcoma cells with no significant inhibitory effect on normal human osteoblastic cells[3].

Q5: How can I confirm that TF3 is affecting the intended signaling pathway in my in vivo experiment?

A5: To confirm target engagement, you can collect tissue samples from your experimental animals and perform molecular analyses. A common and effective method is Western blotting to detect changes in the phosphorylation status of key signaling proteins. For example, if you are investigating the effect of TF3 on the MAPK pathway, you would probe for phosphorylated forms of ERK, JNK, and p38. It is crucial to also probe for the total protein levels to determine the ratio of phosphorylated to total protein.

Quantitative Data Summary

The following tables summarize key quantitative data from animal studies involving this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (5 mg/kg)Oral (500 mg/kg)Reference
Cmax -Achieved at 6 hours post-dosing[1][2]
AUC0-∝ -504.92 µg·min/L[1][2]
Tissue Distribution (Max. Radioactivity) 42% in Kidney0.07% in Liver[1][2]

Table 2: Efficacy of this compound in a Mouse Osteosarcoma Xenograft Model

Dosage (Oral Gavage)Treatment DurationOutcomeReference
20 mg/kg/day22 daysMarked antitumor efficacy[3]
40 mg/kg/day22 daysMarked antitumor efficacy[3]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice for Efficacy Studies

  • Preparation of Dosing Solution:

    • Dissolve this compound powder in a minimal amount of 100% DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute the stock solution with sterile PBS or corn oil to the final desired concentration. The final concentration of DMSO should be kept below 5%.

    • Prepare the dosing solution fresh each day of administration.

  • Animal Dosing:

    • Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.

    • Administer the solution via oral gavage using an appropriately sized gavage needle.

    • For control animals, administer the vehicle solution (e.g., PBS with the same final concentration of DMSO).

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, including changes in weight, behavior, and food/water consumption.

    • Measure tumor volume (if applicable) at regular intervals using calipers.

  • Tissue Collection:

    • At the end of the study, euthanize the animals according to approved institutional protocols.

    • Collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting, immunohistochemistry).

Protocol 2: Western Blot for Assessing In Vivo Target Engagement

  • Tissue Lysate Preparation:

    • Homogenize collected tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of your target protein (e.g., anti-phospho-ERK).

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total form of the protein of interest to normalize the phosphorylation signal.

    • Quantify the band intensities to determine the relative change in protein phosphorylation between treatment groups.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Efficacy cluster_analysis Analysis TF3_prep Prepare TF3 Dosing Solution (e.g., in DMSO/PBS) Animal_Dosing Administer TF3 to Animals (e.g., Oral Gavage) TF3_prep->Animal_Dosing Monitor_Toxicity Monitor for Toxicity (Weight, Behavior) Animal_Dosing->Monitor_Toxicity Measure_Efficacy Measure Efficacy (e.g., Tumor Volume) Animal_Dosing->Measure_Efficacy Tissue_Collection Tissue Collection Measure_Efficacy->Tissue_Collection Western_Blot Western Blot for Target Engagement Tissue_Collection->Western_Blot

General workflow for in vivo studies with TF3.

MAPK_Pathway TF3 This compound ROS ROS TF3->ROS induces MAPKKK MAPKKK (e.g., Raf) ROS->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Ferroptosis) Transcription_Factors->Cellular_Response regulates PDGFRB_Pathway TF3 This compound PDGFRB PDGFRβ TF3->PDGFRB inhibits phosphorylation PDGF_BB PDGF-BB PDGF_BB->PDGFRB activates PI3K PI3K PDGFRB->PI3K PLCg PLCγ PDGFRB->PLCg Src Src PDGFRB->Src Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Migration Cell Proliferation & Migration mTOR->Proliferation_Migration MAPK MAPK (ERK, JNK, p38) PLCg->MAPK Src->MAPK MAPK->Proliferation_Migration Akt_Notch_Pathway TF3 This compound Akt Akt TF3->Akt inactivates Notch1 Notch-1 TF3->Notch1 suppresses cleavage mTOR mTOR Akt->mTOR cMyc c-Myc Akt->cMyc p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Notch1->cMyc activates cleavage HIF1a HIF-1α cMyc->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

References

Validation & Comparative

Theaflavin 3,3'-digallate compared to other polyphenols in neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Theaflavin 3,3'-digallate (TF3) against other polyphenols showcases its significant potential in neuroprotection, primarily through its robust antioxidant and anti-inflammatory activities. Found abundantly in black tea, TF3 demonstrates comparable, and in some instances superior, efficacy to well-researched polyphenols like Epigallocatechin-3-gallate (EGCG) from green tea.

This compound, a key bioactive compound in black tea, is gaining attention in the scientific community for its neuroprotective effects.[1] These effects are largely attributed to its potent antioxidant and anti-inflammatory properties.[2][3][4] This guide provides a comparative overview of TF3's performance against other polyphenols, supported by experimental data, to aid researchers and drug development professionals in their understanding of this promising compound.

Comparative Antioxidant Efficacy

Oxidative stress is a major contributor to neurodegenerative diseases.[5] The ability of polyphenols to scavenge reactive oxygen species (ROS) is a key mechanism of their neuroprotective action.[6] TF3 has been shown to be a powerful antioxidant, effectively neutralizing various ROS.[3][6]

A comparative study evaluating the ROS scavenging activities of theaflavin derivatives and EGCG demonstrated that TF3 was the most effective at scavenging hydrogen peroxide and hydroxyl radicals.[6] Another study highlighted that the hydroxyl radical scavenging ability of theaflavins followed the order: TF3 > theaflavin-3(3′)-gallate (TF2) > theaflavin (TF1) > EGCG.[7]

Compound Superoxide Radical Scavenging (IC50, µmol/L) Singlet Oxygen Scavenging (IC50, µmol/L) Hydrogen Peroxide Scavenging (IC50, µmol/L) Hydroxyl Radical Scavenging (IC50, µmol/L)
This compound (TF3) 26.70.830.3925.07
(-)-epigallocatechin gallate (EGCG) Not specified in this studyNot specified in this studyNot specified in this studyNot specified in this study

Table 1: In vitro antioxidant activity of this compound (TF3). Data extracted from a study on the antioxidant effects of theaflavin derivatives.[8]

Comparative Anti-inflammatory Effects

Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative disorders. TF3 has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[4][9]

In a study on lipopolysaccharide (LPS)-induced inflammation, theaflavins, including TF3, showed a stronger anti-inflammatory effect than other polyphenols like catechin, chlorogenic acid, and caffeic acid.[9] TF3 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8]

Compound Cell Line Stimulant Inhibitory Effect on Pro-inflammatory Cytokines (e.g., TNF-α)
This compound (TF3) RAW 264.7 cellsLPSSignificant reduction in TNF-α, IL-1β, and IL-6 release.[8]
Theaflavins (mixture) MicrogliaLPSStronger suppression of TNF-α production compared to catechin, chlorogenic acid, and caffeic acid.[9]
(-)-epigallocatechin gallate (EGCG) Not directly compared in the same quantitative manner in the cited studies.

Table 2: Comparative anti-inflammatory effects of this compound (TF3) and other polyphenols.

Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of TF3 are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Antioxidant Signaling Pathway

TF3 enhances the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[3]

cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes TF3 This compound (TF3) TF3->ROS Scavenges cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Lipopolysaccharide (LPS) IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa Degrades from NFkB NF-κB NFkB_IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_n->Pro_inflammatory_Genes Promotes transcription TF3 This compound (TF3) TF3->IKK Inhibits start Start prepare Prepare ROS-generating system (e.g., Fenton reaction for •OH) start->prepare add_tf3 Add this compound (TF3) or other polyphenols at various concentrations prepare->add_tf3 add_chemi Add chemiluminescent probe (e.g., luminol) add_tf3->add_chemi measure Measure chemiluminescence intensity using a luminometer add_chemi->measure calculate Calculate scavenging activity (%) measure->calculate end End calculate->end start Start culture Culture immune cells (e.g., RAW 264.7 macrophages) start->culture pre_treat Pre-treat cells with this compound (TF3) or other polyphenols culture->pre_treat stimulate Stimulate cells with an inflammatory agent (e.g., LPS) pre_treat->stimulate collect Collect cell culture supernatant stimulate->collect measure Measure pro-inflammatory cytokine levels (e.g., TNF-α) using ELISA collect->measure end End measure->end

References

A Head-to-Head Comparison of Theaflavin 3,3'-digallate and Resveratrol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two potent polyphenols, Theaflavin 3,3'-digallate and Resveratrol, exploring their comparative antioxidant, anti-inflammatory, and anti-cancer properties, supported by experimental data and detailed protocols.

Introduction

This compound (TFDG), a key bioactive polyphenol in black tea, and resveratrol, a well-known compound found in grapes and red wine, are both lauded for their potential health benefits. While both compounds are subjects of intense research for their therapeutic applications, a direct comparative analysis of their efficacy is crucial for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of TFDG and resveratrol, focusing on their performance in key biological assays and their mechanisms of action at the cellular level.

Head-to-Head Comparison of Biological Activities

Antioxidant Activity

The antioxidant capacities of TFDG and resveratrol have been evaluated using various assays. While direct comparative studies are limited, the available data suggests that both compounds are potent antioxidants. Theaflavins, in general, are considered to have strong free radical scavenging capabilities.[1][2]

Table 1: Antioxidant Activity Data

Compound Assay Model System IC50 / Activity Reference
This compound LDL Oxidation Human Low-Density Lipoprotein More potent than EGCG [2]

| Resveratrol | DPPH | Chemical Assay | IC50 ~25-100 µM |[3] |

Note: A direct comparison of IC50 values from different studies can be misleading due to variations in experimental conditions. The data presented here is for illustrative purposes.

Anti-inflammatory Effects

Both TFDG and resveratrol have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Effects

Compound Model System Key Findings Reference
This compound Collagen-Induced Arthritis (mice) Significantly reduced IL-1β, TNF-α, and IL-6 [4]
This compound IL-1β-treated Chondrocytes Inhibited IL-1β, PGE2, IL-6, and TNF-α secretion [5][6]

| Resveratrol | TNF-α-stimulated Fibroblasts | Suppressed overexpression of MMP-9, IL-1β, IL-6, and iNOS |[7] |

TFDG has been shown to significantly suppress the expression of pro-inflammatory mediators including interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6 in a mouse model of collagen-induced arthritis.[4] In vitro studies on chondrocytes also revealed that TFDG inhibits the secretion of IL-1β, PGE2, IL-6, and TNF-α.[5][6] Resveratrol has also been shown to suppress the overexpression of pro-inflammatory molecules like matrix metalloproteinase-9 (MMP-9), IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in TNF-α stimulated fibroblasts.[7]

Anti-Cancer Activity

The anti-cancer potential of both compounds has been investigated in various cancer cell lines. A direct comparison in the A431 human epidermoid carcinoma cell line shows their relative potency.

Table 3: Anti-Cancer Activity in A431 Cell Line

Compound Cell Line Assay IC50 Value Reference
This compound A431 Growth Inhibition 18 µM [1]

| Resveratrol | A431 | Cell Viability (MTT) | 42 µM/mL |[3] |

In the A431 skin cancer cell line, TFDG exhibited a greater inhibition of cell growth with an IC50 of 18 µM, as compared to resveratrol which had an IC50 of 42 µM/mL.[1][3] TFDG has also been shown to inhibit the proliferation of other tumor cells and can inhibit epidermal growth factor receptor (EGFR) activation.[1][2]

Signaling Pathway Modulation

This compound and the Nrf2 Pathway

TFDG is known to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Nrf2_Pathway TFDG This compound ROS Reactive Oxygen Species TFDG->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription of SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates Apoptosis Apoptosis p53->Apoptosis Inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes Inflammation Inflammation NFkB->Inflammation Inhibits DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH Solution with Sample/Control DPPH_Solution->Mix Sample_Dilutions Prepare Serial Dilutions of Test Compound Sample_Dilutions->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the dark (e.g., 30 minutes at RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

A Comparative Metabolic and Mechanistic Analysis of Theaflavin 3,3'-digallate and its Monogallate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the differential metabolism and cellular impact of key black tea polyphenols.

Theaflavin 3,3'-digallate (TFdiG), the most abundant theaflavin in black tea, and its monogallate derivatives, theaflavin-3-gallate (TF3G) and theaflavin-3'-gallate (TF3'G), are subjects of growing interest for their potential health benefits. Understanding their metabolic fate and the cellular pathways they influence is crucial for the development of novel therapeutics. This guide provides a comparative overview of their metabolic profiles, supported by experimental data, and delves into their distinct effects on key signaling pathways.

Metabolic Profiling: A Journey Through the Gut

The bioavailability of theaflavins is generally low, with a significant portion reaching the colon to be metabolized by the gut microbiota.[1][2] The primary metabolic transformation for TFdiG is a stepwise degalloylation process, yielding its monogallate derivatives and subsequently theaflavin (TF).[2][3]

In Vitro Fermentation with Human Fecal Microbiota:

An in vitro study simulating human colonic fermentation revealed that TFdiG is gradually degraded by gut microbiota.[2] The primary metabolites identified were TF3G, TF3'G, and TF.[2] Further degradation leads to the formation of smaller phenolic compounds, including gallic acid and pyrogallol.[2][4]

CompoundInitial Concentration (µM)Concentration after 12h (µM)Concentration after 24h (µM)Major Metabolites Identified
This compound (TFdiG) 50~16~3.5Theaflavin-3-gallate (TF3G), Theaflavin-3'-gallate (TF3'G), Theaflavin (TF), Gallic Acid, Pyrogallol[2]

Table 1: Degradation of this compound in an in vitro human fecal fermentation model. [2]

While direct comparative metabolic studies on TF3G and TF3'G as starting compounds are limited, their metabolic fate can be inferred from the degradation pathway of TFdiG. It is expected that they would also be converted to theaflavin and smaller phenolic acids.

Experimental Protocols

A detailed methodology for the in vitro fermentation and analysis of theaflavin metabolites is outlined below.

In Vitro Anaerobic Fermentation with Human Fecal Microbiota

Objective: To simulate the metabolic transformation of theaflavins by the human gut microbiome.

Materials:

  • This compound (TFdiG), Theaflavin-3-gallate (TF3G), Theaflavin-3'-gallate (TF3'G) standards

  • Human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS), sterile and anaerobic

  • Resazurin (anaerobic indicator)

  • Culture medium (e.g., brain heart infusion broth)

  • Anaerobic chamber

Procedure:

  • Fecal Slurry Preparation: Homogenize fresh fecal samples in anaerobic PBS inside an anaerobic chamber to create a fecal slurry (e.g., 10% w/v).

  • Incubation: In the anaerobic chamber, inoculate sterile culture medium with the fecal slurry. Add the theaflavin compounds to be tested at a final concentration (e.g., 50 µM). Include a control group without theaflavins.

  • Sampling: Incubate the cultures at 37°C. Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Sample Processing: Immediately quench the metabolic activity in the collected samples, for example, by adding ice-cold acetonitrile. Centrifuge to pellet solids and collect the supernatant for analysis.

Ultra-High-Performance Liquid Chromatography-Quadrupole Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS) Analysis

Objective: To identify and quantify theaflavins and their metabolites.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF).

  • Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from a low to high percentage of mobile phase B over a set time to separate the compounds.

  • Flow Rate: e.g., 0.3 mL/min

  • Column Temperature: e.g., 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Heated Electrospray Ionization (HESI), negative mode.

  • Scan Range: e.g., m/z 100-1500.

  • Resolution: High resolution (e.g., 120,000) for accurate mass measurements.

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) to obtain fragmentation patterns for metabolite identification.

Data Analysis:

  • Process the raw data using specialized software (e.g., Xcalibur, Compound Discoverer).

  • Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns with authentic standards or reference databases.

  • Quantify the compounds by integrating the peak areas from the extracted ion chromatograms.

Visualizing the Process and Pathways

To better understand the experimental process and the cellular mechanisms influenced by these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis fecal_slurry Fecal Slurry Preparation incubation Anaerobic Incubation with Theaflavins fecal_slurry->incubation sampling Time-course Sampling incubation->sampling quenching Metabolic Quenching sampling->quenching extraction Supernatant Collection quenching->extraction lcms UHPLC-Q-Orbitrap-MS Analysis extraction->lcms data_analysis Data Processing and Identification lcms->data_analysis

Experimental workflow for in vitro metabolism of theaflavins.

metabolic_pathway TFdiG This compound TF3G Theaflavin-3-gallate TFdiG->TF3G Degalloylation TF3_prime_G Theaflavin-3'-gallate TFdiG->TF3_prime_G Degalloylation GallicAcid Gallic Acid TFdiG->GallicAcid TF Theaflavin TF3G->TF Degalloylation TF3G->GallicAcid TF3_prime_G->TF Degalloylation TF3_prime_G->GallicAcid SmallPhenols Smaller Phenolic Compounds TF->SmallPhenols Pyrogallol Pyrogallol GallicAcid->Pyrogallol Decarboxylation signaling_pathways cluster_TFdiG This compound cluster_TF3primeG Theaflavin-3'-gallate PDGFRb PDGFRβ Neointima Neointima Formation PDGFRb->Neointima Inhibition MAPK MAPK Inflammation Inflammation MAPK->Inflammation Modulation NFkB NF-κB NFkB->Inflammation Modulation GPR55 GPR55 CaMKII_ERK Ca2+/CaMKII/ERK GPR55->CaMKII_ERK Activation GLP1 GLP-1 Secretion CaMKII_ERK->GLP1 Stimulation

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Theaflavin 3,3'-digallate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Theaflavin 3,3'-digallate. The following procedures ensure safe handling, storage, and disposal of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle all chemicals with a degree of caution as they may pose unknown hazards. The following PPE is recommended as standard laboratory practice.

Recommended Personal Protective Equipment

PPE CategoryItemSpecificationPurpose
Hand Protection Nitrile GlovesPowder-freeTo prevent skin contact.
Eye Protection Safety GlassesANSI Z87.1-ratedTo protect eyes from dust or splashes.
Body Protection Laboratory CoatStandardTo protect clothing and skin.
Respiratory Not generally requiredUse in a well-ventilated areaA dust mask may be used for handling large quantities of powder.

II. Health and Safety Information

According to the Safety Data Sheet (SDS), this compound has no specific hazard statements. However, it is noted to be an inducer of oxidative stress and apoptosis in certain cell lines, a factor to consider in experimental contexts[1].

NFPA and HMIS Ratings

Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Scale: 0 = Minimal Hazard, 4 = Severe Hazard

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air.
Skin Contact Wash with soap and water.
Eye Contact Rinse with plenty of water.
Ingestion Wash out mouth with water.

III. Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol

  • Preparation : Ensure the work area is clean and uncluttered. Put on all required PPE (lab coat, gloves, safety glasses).

  • Weighing : If weighing the solid form, do so in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.

  • Dissolving : this compound is soluble in DMSO and ethanol[2]. Prepare solutions in a fume hood.

  • Use : Conduct all experimental procedures involving the compound in a designated area.

  • Post-Handling : Clean the work area thoroughly after use. Wash hands after removing gloves.

Storage Conditions

FormStorage TemperatureStability
Solid -20°C[2]≥ 4 years[3]
In Solvent -80°C (1 year) or -20°C (1 month)[2]As specified by the supplier[2]

IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Disposal Protocol

  • Waste Collection : Collect waste this compound and any contaminated consumables (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container.

  • Container Sealing : Once the waste container is full, securely seal it.

  • Labeling : Clearly label the container with its contents ("this compound waste").

  • Disposal Request : Arrange for pickup by your institution's environmental health and safety (EHS) department for proper disposal. Do not dispose of down the drain or in regular trash.

V. Experimental Workflow and Safety Diagram

The following diagram outlines the key steps for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Gloves, Lab Coat, Safety Glasses) prep_area Prepare Clean Workspace prep_ppe->prep_area weigh Weigh Solid prep_area->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment clean_area Clean Work Area experiment->clean_area Experiment Complete collect_waste Collect Waste clean_area->collect_waste dispose Dispose via EHS collect_waste->dispose

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。